Tilpisertib
説明
特性
IUPAC Name |
6-[[(S)-[1-(1-bicyclo[1.1.1]pentanyl)triazol-4-yl]-(2-methyl-1-oxoisoquinolin-5-yl)methyl]amino]-8-chloro-4-(2,2-dimethylpropylamino)quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33ClN8O/c1-32(2,3)18-37-28-20(15-35)16-36-29-25(28)10-21(11-26(29)34)38-30(27-17-42(40-39-27)33-12-19(13-33)14-33)23-6-5-7-24-22(23)8-9-41(4)31(24)43/h5-11,16-17,19,30,38H,12-14,18H2,1-4H3,(H,36,37)/t19?,30-,33?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFGSKBLZRDRHOI-ZAGPDIDGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)NC(C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)CNC1=C2C=C(C=C(C2=NC=C1C#N)Cl)N[C@@H](C3=CC=CC4=C3C=CN(C4=O)C)C5=CN(N=N5)C67CC(C6)C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33ClN8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
593.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2065153-41-3 | |
| Record name | Tilpisertib [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2065153413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TILPISERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A8Y5K4G762 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tilpisertib: A Technical Deep-Dive into its Mechanism of Action in Inflammatory Pathways
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of tilpisertib (GS-4875), a first-in-class, potent, and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. This compound and its prodrug, this compound fosmecarbil (GS-5290), represent a targeted therapeutic strategy for modulating inflammatory responses central to various autoimmune and inflammatory diseases.[1][2][3]
Executive Summary
This compound is an investigational small molecule that targets TPL2 (also known as MAP3K8 or Cot), a critical serine/threonine kinase.[1] TPL2 is a key node in inflammatory signaling, acting as the primary regulator of the MEK/ERK pathway downstream of Toll-like receptors (TLRs) and pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[2][4] By directly inhibiting the catalytic activity of TPL2, this compound effectively blocks the phosphorylation of MEK and ERK, leading to a significant reduction in the production and secretion of key pro-inflammatory mediators, including TNF-α, IL-1β, IL-6, and IL-8.[2][5] This targeted action interrupts a powerful amplification loop in the inflammatory cascade, highlighting its potential as a therapeutic agent for conditions like ulcerative colitis.[6][7]
The TPL2 Signaling Axis in Inflammation
The TPL2 kinase is a central component of the innate immune response. In its inactive state, TPL2 is complexed with NF-κB1 p105.[8] Upon stimulation of pattern recognition receptors like TLRs (by lipopolysaccharide, LPS) or cytokine receptors (IL-1R, TNFR), the IκB kinase (IKK) complex is activated.[8][9] This leads to the phosphorylation and subsequent proteasomal degradation of p105, which liberates TPL2.[8]
Once released and activated, TPL2 becomes the crucial MAP3K that phosphorylates and activates the downstream MAP2K kinases, MEK1 and MEK2.[10][11] Activated MEK1/2, in turn, phosphorylates the MAPK effectors, ERK1 and ERK2.[12] This TPL2-MEK-ERK cascade is essential for the transcriptional and post-transcriptional regulation of numerous pro-inflammatory genes, most notably TNF-α.[9] TPL2's role is therefore critical for both the initial production of TNF-α and the cellular response to it, creating a potent feed-forward loop that amplifies inflammation.[2]
Molecular Mechanism of this compound
This compound (GS-4875) functions as a direct ATP-competitive inhibitor of TPL2 kinase. By binding to the kinase domain, it prevents the phosphorylation of TPL2's primary substrate, MEK1/2. This selective action halts signal transduction down the MEK-ERK pathway.
Preclinical studies have demonstrated that this compound selectively blocks the phosphorylation of TPL2, MEK, and ERK in primary human monocytes stimulated by LPS or TNF-α.[2][5] Notably, it shows little to no inhibitory effect on other MAPK pathways, such as p38 or JNK, or on the NF-κB pathway (p65 phosphorylation), underscoring its high selectivity.[2] The ultimate downstream effect of this targeted inhibition is a potent, dose-dependent reduction in the synthesis and secretion of multiple pro-inflammatory cytokines, including TNF-α, IL-1β, IL-6, and IL-8, from primary human monocytes.[5]
Quantitative Data Summary
This compound has demonstrated high potency and selectivity in both biochemical and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Description | Value | Cell/System Type | Reference |
| IC₅₀ | Half-maximal inhibitory concentration against TPL2 kinase. | 1.3 nM | Biochemical Assay | [2][5] |
| EC₅₀ | Half-maximal effective concentration for TNF-α inhibition. | 667 nM | In vivo (LPS-stimulated rat model) | [2][5] |
| Selectivity | Off-target binding activity in a KINOMEscan™ panel. | No significant off-target binding observed. | Biochemical Screen | [2] |
| Pathway Inhibition | Effect on downstream signaling in primary human monocytes. | Selective inhibition of p-MEK and p-ERK; no effect on p-p38, p-JNK, or p-p65. | Cellular Assay | [2] |
| Cytokine Inhibition | Inhibition of cytokine secretion from LPS-stimulated human monocytes. | Potent inhibition of TNF-α, IL-1β, IL-6, and IL-8. | Cellular Assay | [5] |
Key Experimental Protocols
The mechanism of action of this compound was elucidated through a series of biochemical and cellular assays. Detailed representative methodologies are provided below.
Protocol: TPL2 Biochemical Kinase Assay
This assay is designed to quantify the direct inhibitory activity of this compound on recombinant TPL2 kinase. An ADP-Glo™ format, which measures ADP production as an indicator of kinase activity, is a common method.
-
Objective: Determine the IC₅₀ value of this compound against TPL2.
-
Materials:
-
Recombinant human active TPL2 (MAP3K8) protein.
-
Kinase substrate (e.g., inactive MEK1).
-
ATP solution.
-
This compound (serially diluted in DMSO).
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
ADP-Glo™ Kinase Assay Kit (Promega).
-
384-well opaque plates.
-
-
Methodology:
-
Prepare serial dilutions of this compound in DMSO, followed by a further dilution in Kinase Assay Buffer.
-
Add 2.5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing TPL2 enzyme and the MEK1 substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete unused ATP.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Measure luminescence using a plate reader.
-
Calculate percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
Protocol: Cellular TNF-α Inhibition Assay
This assay measures the ability of this compound to inhibit the production of a key pro-inflammatory cytokine in a relevant cellular context, such as human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1).
-
Objective: Determine the potency of this compound in blocking TLR4-induced TNF-α production in human monocytes.
-
Materials:
-
Cryopreserved human PBMCs or THP-1 cells.
-
Cell culture medium (e.g., RPMI 1640 + 10% FBS).
-
This compound (serially diluted).
-
Lipopolysaccharide (LPS) from E. coli.
-
Human TNF-α ELISA kit.
-
96-well cell culture plates.
-
-
Methodology:
-
Plate PBMCs or THP-1 cells in a 96-well plate at a predetermined density (e.g., 2 x 10⁵ cells/well).
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-incubate the cells by adding the diluted this compound or medium (vehicle control) to the wells. Incubate for 1-2 hours at 37°C, 5% CO₂.
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for a defined period (e.g., 4-6 hours) at 37°C, 5% CO₂ to allow for cytokine production.
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the cell-free supernatant from each well.
-
Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each this compound concentration and determine the IC₅₀ value.
-
Conclusion
This compound is a highly selective and potent inhibitor of TPL2 kinase, a central mediator of inflammatory signaling. Its mechanism of action involves the direct blockade of the TPL2-MEK-ERK pathway, leading to the suppression of a broad range of pro-inflammatory cytokines. By targeting a key amplification point in the inflammatory cascade, this compound offers a promising, targeted approach for the treatment of diseases driven by dysregulated innate immune responses. The preclinical data strongly support its mechanism and provide a clear rationale for its ongoing clinical development in inflammatory conditions.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. This compound fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. TPL2 kinase action and control of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. frontiersin.org [frontiersin.org]
- 9. THE ROLE OF TUMOR PROGRESSION LOCUS 2 (TPL-2) PROTEIN KINASE IN GLIAL INFLAMMATORY RESPONSE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 12. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Foundational Research on Tilpisertib: A TPL2 Inhibitor for Autoimmune Disease
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Tilpisertib (formerly GS-4875) is a potent and selective, first-in-class small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. Developed by Gilead Sciences, this compound and its prodrug, this compound Fosmecarbil (GS-5290), are being investigated as a novel therapeutic approach for autoimmune and inflammatory diseases, with a primary focus on ulcerative colitis.[1][2][3] TPL2 is a critical serine/threonine kinase that functions as a key signaling node downstream of multiple pro-inflammatory receptors, including Toll-like receptors (TLRs), tumor necrosis factor receptor (TNFR), and interleukin-1 receptor (IL-1R). By inhibiting TPL2, this compound effectively suppresses the downstream activation of the MEK-ERK signaling pathway, leading to a reduction in the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNFα), interleukin-1 beta (IL-1β), IL-6, and IL-8. This whitepaper provides an in-depth overview of the foundational preclinical research on this compound, including its mechanism of action, quantitative in vitro and in vivo data, and detailed experimental methodologies.
Mechanism of Action: TPL2 Signaling Pathway
TPL2 is a central regulator of the inflammatory response. In resting cells, TPL2 is held in an inactive complex with NF-κB1 p105 and ABIN-2. Upon stimulation by pro-inflammatory signals such as lipopolysaccharide (LPS) or TNFα, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of p105. This releases TPL2, allowing it to become phosphorylated and activated. Activated TPL2 then phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and activates transcription factors that drive the expression of numerous pro-inflammatory genes, including those encoding for TNFα, IL-1β, and IL-6. This compound, by directly inhibiting the kinase activity of TPL2, blocks this entire downstream cascade, thereby reducing the inflammatory response.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Cell Type | Stimulus | Reference |
| Kinase Inhibition Assay | TPL2 (MAP3K8) | 1.3 nM | - | - | [4] |
| Cytokine Production | TNFα | - | Primary Human Monocytes | LPS | [4] |
| Cytokine Production | IL-1β | - | Primary Human Monocytes | LPS | [4] |
| Cytokine Production | IL-6 | - | Primary Human Monocytes | LPS | [4] |
| Cytokine Production | IL-8 | - | Primary Human Monocytes | LPS | [4] |
| Phosphorylation Inhibition | TPL2, MEK, ERK | - | Primary Human Monocytes | LPS, TNFα | [4] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Endpoint | EC50 | Dosing Route | Reference |
| Rat LPS-induced Inflammation | Inhibition of TNFα production | 667 ± 124 nM | Oral | [4] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this whitepaper.
TPL2 Kinase Inhibition Assay
A biochemical assay was utilized to determine the direct inhibitory activity of this compound on TPL2 kinase.
-
Principle: Measurement of the phosphorylation of a specific substrate by recombinant TPL2 kinase in the presence of varying concentrations of the inhibitor.
-
Materials:
-
Recombinant human TPL2 kinase domain.
-
ATP.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% Triton X-100).
-
Specific peptide substrate for TPL2.
-
33P-γ-ATP.
-
This compound (GS-4875) at various concentrations.
-
Phosphocellulose filter plates.
-
Scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
In a 96-well plate, add TPL2 kinase, the peptide substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding a mixture of ATP and 33P-γ-ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate and wash to remove unincorporated 33P-γ-ATP.
-
Measure the radioactivity on the filter plate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value using a non-linear regression analysis.
-
In Vitro Cytokine Production Assay in Primary Human Monocytes
This cell-based assay evaluates the effect of this compound on the production of pro-inflammatory cytokines by primary human monocytes.
-
Principle: Primary human monocytes are stimulated with LPS or TNFα in the presence of this compound, and the levels of secreted cytokines in the cell culture supernatant are quantified by ELISA.
-
Materials:
-
Primary human monocytes isolated from peripheral blood mononuclear cells (PBMCs).
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Lipopolysaccharide (LPS) from E. coli.
-
Recombinant human TNFα.
-
This compound (GS-4875) at various concentrations.
-
ELISA kits for human TNFα, IL-1β, IL-6, and IL-8.
-
-
Procedure:
-
Isolate primary human monocytes from healthy donor blood using density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.
-
Plate the monocytes in a 96-well plate at a density of approximately 1 x 10^5 cells/well and allow them to adhere.
-
Pre-treat the cells with serial dilutions of this compound or DMSO (vehicle control) for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of LPS (e.g., 100 ng/mL) or TNFα (e.g., 10 ng/mL).
-
Incubate the plate at 37°C in a 5% CO2 incubator for a specified time (e.g., 18-24 hours).
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNFα, IL-1β, IL-6, and IL-8 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Determine the IC50 values for the inhibition of each cytokine.
-
Rat LPS-Induced TNFα Production Model
This in vivo model assesses the efficacy of orally administered this compound in a systemic inflammation model.
-
Principle: Rats are orally dosed with this compound, followed by an intravenous injection of LPS to induce a systemic inflammatory response. Plasma levels of TNFα are measured over time to determine the inhibitory effect of the compound.
-
Materials:
-
Lewis rats.
-
This compound (GS-4875) formulated for oral gavage.
-
Lipopolysaccharide (LPS) from E. coli for intravenous injection.
-
Vehicle control for this compound.
-
Anesthesia (if required for blood collection).
-
Blood collection tubes with anticoagulant.
-
ELISA kit for rat TNFα.
-
-
Procedure:
-
Acclimatize Lewis rats for at least one week before the experiment.
-
Fast the rats overnight before dosing.
-
Administer this compound (at various doses, e.g., 3, 10, 30, 100 mg/kg) or vehicle control via oral gavage.[4]
-
Two hours after oral administration, inject LPS (e.g., 0.01 mg/kg) intravenously.[4]
-
Collect blood samples from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.5, 1, 2, 4, and 6 hours) after LPS injection.
-
Process the blood samples to obtain plasma.
-
Measure the concentration of TNFα in the plasma samples using a rat-specific ELISA kit.
-
Determine the pharmacokinetic profile of this compound from plasma concentrations at each time point.
-
Correlate the plasma concentration of this compound with the inhibition of TNFα production to calculate the in vivo EC50.
-
Conclusion
The foundational research on this compound demonstrates its potent and selective inhibition of TPL2 kinase. This mechanism of action translates to the effective suppression of pro-inflammatory cytokine production in vitro and a significant anti-inflammatory effect in vivo. The data presented in this whitepaper support the continued development of this compound and its prodrug, this compound Fosmecarbil, as a promising therapeutic agent for the treatment of autoimmune diseases such as ulcerative colitis. The detailed experimental protocols provided herein offer a valuable resource for researchers in the field of immunology and drug discovery. Further clinical investigation is warranted to establish the safety and efficacy of this novel therapeutic approach in patients.
References
- 1. Lipopolysaccharide-induced tumor necrosis factor-alpha release is controlled by the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dialnet.unirioja.es [dialnet.unirioja.es]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
Tilpisertib: A Technical Whitepaper on a Novel TPL2 Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilpisertib (GS-4875) is a potent and selective, orally bioavailable small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, a serine/threonine kinase. TPL2 is a critical regulator of the innate immune response, and its inhibition presents a promising therapeutic strategy for inflammatory diseases. This document provides a comprehensive technical overview of the chemical structure, properties, mechanism of action, and available preclinical and clinical data for this compound and its prodrug, this compound Fosmecarbil (GS-5290).
Chemical Structure and Properties
This compound and its phosphate prodrug, this compound Fosmecarbil, are complex heterocyclic molecules. The chemical identity of both compounds is detailed below.
This compound
| Property | Value | Reference |
| IUPAC Name | 6-({(S)-(1-(bicyclo[1.1.1]pentan-1-yl)-1H-1,2,3-triazol-4-yl)(2-methyl-1-oxo-1,2-dihydroisoquinolin-5-yl)methyl}amino)-8-chloro-4-(neopentylamino)quinoline-3-carbonitrile | [1] |
| Molecular Formula | C₃₃H₃₃ClN₈O | [2] |
| Molecular Weight | 593.12 g/mol | [3] |
| SMILES String | CC(C)(C)CNc1c(C#N)cnc2c1cc(cc2Cl)N--INVALID-LINK--c5cn(C67CC(C6)C7)nn5 | [3] |
| InChIKey | VFGSKBLZRDRHOI-ZAGPDIDGSA-N | [3] |
This compound Fosmecarbil (Prodrug)
This compound Fosmecarbil is a phosphate prodrug of this compound, designed to improve its pharmaceutical properties.
| Property | Value | Reference |
| IUPAC Name | (phosphonooxy)methyl N-[(S)---INVALID-LINK--methyl]-N-{8-chloro-3-cyano-4-[(2,2-dimethylpropyl)amino]quinolin-6-yl]carbamate | [4] |
| Molecular Formula | C₃₅H₃₆ClN₈O₇P | [4] |
| Molecular Weight | 747.14 g/mol | [4] |
| SMILES String | CC(C)(C)CNc1c(C#N)cnc2c1cc(cc2Cl)N(--INVALID-LINK--c5cn(C67CC(C6)C7)nn5)C(=O)OCOP(=O)(O)O | [4] |
| InChIKey | FPQIBCPWXJSFOQ-ILNPBIMBSA-N | [4] |
Mechanism of Action and Signaling Pathway
This compound is a highly selective inhibitor of the TPL2 kinase, which is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.
TPL2 Signaling Pathway
TPL2 is a MAP3K that, upon activation by upstream signals such as Toll-like receptor (TLR) and tumor necrosis factor receptor (TNFR) engagement, phosphorylates and activates the downstream kinases MEK1 and MEK2. Activated MEK, in turn, phosphorylates and activates the extracellular signal-regulated kinases ERK1 and ERK2. Phosphorylated ERK (pERK) then translocates to the nucleus to regulate the activity of various transcription factors, leading to the production of pro-inflammatory cytokines including TNFα, IL-1β, IL-6, and IL-8.
Caption: TPL2 Signaling Pathway and Point of Inhibition by this compound.
By inhibiting TPL2, this compound effectively blocks the phosphorylation of MEK and ERK, thereby reducing the production of key pro-inflammatory mediators.
Pharmacological Properties
Pharmacodynamics
This compound has demonstrated potent and selective inhibition of the TPL2 kinase.
| Parameter | Value | Assay | Reference |
| IC₅₀ (TPL2 Kinase) | 1.3 nM | In vitro kinase assay | [5] |
| Selectivity | High selectivity for TPL2 with no significant off-target binding in KINOMEscan™ assays. | KINOMEscan™ selectivity assay | [5] |
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not publicly available at this time. Such data are typically generated during preclinical and early clinical development and are often considered proprietary.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis and characterization of this compound are proprietary to the manufacturer. However, based on the available literature, the following are overviews of the types of assays used to characterize TPL2 inhibitors.
TPL2 In Vitro Kinase Assay (General Protocol)
This type of assay is used to determine the direct inhibitory activity of a compound on the TPL2 enzyme.
Caption: Generalized Workflow for an In Vitro TPL2 Kinase Assay.
-
Reaction Mixture Preparation: A reaction buffer containing recombinant TPL2 enzyme, a suitable substrate (e.g., a kinase-dead MEK1 protein), and ATP (often radiolabeled, e.g., [γ-³²P]ATP) is prepared.
-
Compound Addition: this compound is added to the reaction mixture at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for the kinase reaction to proceed.
-
Reaction Termination and Separation: The reaction is stopped, and the substrate is separated from the other components, for example, by SDS-PAGE or by capturing it on a membrane.
-
Detection: The amount of phosphate incorporated into the substrate is quantified, typically by autoradiography or scintillation counting.
-
Data Analysis: The percentage of inhibition at each concentration is calculated, and the IC₅₀ value is determined by fitting the data to a dose-response curve.
KINOMEscan™ Selectivity Profiling
This is a competition binding assay used to determine the selectivity of a compound against a large panel of kinases.
Caption: Principle of the KINOMEscan™ Assay.
The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase that binds to the solid support is quantified by qPCR of the attached DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a higher binding affinity of the compound for the kinase.
Synthesis
The specific synthetic route for this compound is proprietary. However, the molecule contains a quinoline core, a common scaffold in kinase inhibitors. The synthesis of such molecules often involves multi-step processes, including the construction of the substituted quinoline ring system and subsequent coupling with other heterocyclic moieties.
Clinical Development
This compound and its prodrug, this compound Fosmecarbil, have been investigated in clinical trials for the treatment of ulcerative colitis, a form of inflammatory bowel disease.
Completed Phase 2 Trial (NCT04130919)
A Phase 2, randomized, double-blind, placebo-controlled study to evaluate the efficacy and safety of this compound in adults with moderately to severely active ulcerative colitis has been completed. As of the writing of this document, the results of this study have not been published in peer-reviewed literature.
Ongoing Phase 2 Trial (NCT06029972)
A Phase 2, double-blind, randomized, placebo-controlled, dose-ranging study is currently evaluating the efficacy and safety of this compound Fosmecarbil in participants with moderately to severely active ulcerative colitis.
| Trial Identifier | NCT06029972 |
| Status | Recruiting |
| Indication | Moderately to Severely Active Ulcerative Colitis |
| Intervention | This compound Fosmecarbil (oral tablets) vs. Placebo |
| Primary Outcome | Clinical Response at Week 12 |
Conclusion
This compound is a potent and selective TPL2 inhibitor with a clear mechanism of action involving the suppression of the MEK/ERK signaling pathway and subsequent reduction in pro-inflammatory cytokine production. Its development for ulcerative colitis highlights its potential as a novel therapeutic agent for inflammatory diseases. While detailed pharmacokinetic, synthetic, and clinical efficacy data are not yet fully available in the public domain, the existing information provides a strong rationale for its continued investigation. This technical guide summarizes the current publicly available knowledge on this compound and will be updated as more information becomes available.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. chayon.co.kr [chayon.co.kr]
- 3. UCSF Inflammatory Bowel Disease Trial → this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 4. 4.6. KINOMEscan [bio-protocol.org]
- 5. Assays - HMS LINCS Project [lincs.hms.harvard.edu]
An In-depth Technical Guide to Tilpisertib Fosmecarbil (GS-5290) and Tilpisertib (GS-4875): A Comparative Analysis of TPL2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive comparison of Tilpisertib (GS-4875) and its prodrug, this compound fosmecarbil (GS-5290), two potent and selective inhibitors of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a critical serine/threonine kinase in the inflammatory signaling cascade, making it a promising target for autoimmune and inflammatory diseases. This document details their mechanism of action, available preclinical and clinical data, and the strategic rationale behind the development of the prodrug GS-5290. While direct comparative pharmacokinetic data is limited in the public domain, this guide synthesizes available information to provide a thorough understanding of these two molecules for research and drug development professionals.
Introduction
Chronic inflammatory diseases, such as ulcerative colitis, represent a significant unmet medical need. The TPL2 signaling pathway plays a pivotal role in the production of pro-inflammatory cytokines, including TNFα, IL-1β, IL-6, and IL-8.[1] Inhibition of TPL2 offers a targeted approach to modulate the inflammatory response. This compound (GS-4875) was identified as a first-in-class, potent, and highly selective TPL2 inhibitor.[1] However, its clinical development for ulcerative colitis was halted in favor of this compound fosmecarbil (GS-5290), a prodrug designed to achieve greater target coverage.[2] This guide explores the core characteristics of both compounds.
Physicochemical Properties
A comparison of the known physicochemical properties of this compound and its prodrug is presented below. The addition of the fosmecarbil promoiety in GS-5290 significantly increases its molecular weight and is anticipated to enhance its solubility and oral bioavailability.
| Property | This compound (GS-4875)[3][4][5] | This compound fosmecarbil (GS-5290)[6][7][8] |
| Synonyms | GS-4875 | GS-5290 |
| Molecular Formula | C33H33ClN8O | C35H36ClN8O7P |
| Molecular Weight | 593.13 g/mol | 747.14 g/mol |
| Compound Class | Synthetic organic | Phosphorus compound, Quinolone, Spiro compound |
| Hydrogen Bond Acceptors | 6 | Not publicly available |
| Hydrogen Bond Donors | 2 | Not publicly available |
| Rotatable Bonds | 8 | Not publicly available |
| Topological Polar Surface Area | 113.45 Ų | Not publicly available |
| XLogP | 6.15 | Not publicly available |
| Lipinski's Rules Broken | 1 | Not publicly available |
Mechanism of Action: TPL2 Inhibition
Both this compound fosmecarbil and this compound act by inhibiting the TPL2 kinase. This compound fosmecarbil is a prodrug that is metabolized in vivo to the active moiety, this compound.[8] this compound is a potent and highly selective inhibitor of TPL2 with an IC50 of 1.3 nM.[1]
TPL2 is a key regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS) and TNFα.[1] By inhibiting TPL2, this compound blocks the phosphorylation of MEK and ERK, which in turn suppresses the transcription and production of various pro-inflammatory cytokines.[1]
Caption: TPL2 Signaling and Inhibition by this compound.
Preclinical Data
In Vitro Potency and Selectivity
This compound (GS-4875) has demonstrated potent and selective inhibition of the TPL2 kinase.
| Parameter | Value | Reference |
| IC50 (TPL2 Kinase) | 1.3 nM | [1] |
| Selectivity | No significant off-target binding activity observed in KINOMEscan™ selectivity assay. | [1] |
Cellular Activity
In primary human monocytes, this compound (GS-4875) has been shown to:
-
Selectively inhibit LPS and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK.[1]
-
Show little to no inhibition of phosphorylated p38, JNK, or p65.[1]
-
Inhibit the RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 following LPS stimulation.[1]
In Vivo Activity
In a rat model of acute inflammation induced by LPS, oral administration of this compound (GS-4875) resulted in a dose and exposure-dependent inhibition of LPS-stimulated TNFα production, with an estimated EC50 of 667 ± 124 nM.[1]
Clinical Development and Rationale for this compound Fosmecarbil (GS-5290)
A Phase 2 clinical trial (NCT04130919) was initiated to evaluate the efficacy and safety of this compound (GS-4875) in adults with moderately to severely active ulcerative colitis.[2] However, this study was terminated because a "new molecular entity was able to achieve greater target coverage".[2] This new entity is this compound fosmecarbil (GS-5290).
The development of a prodrug is a common strategy in medicinal chemistry to improve the pharmacokinetic properties of a parent drug, such as solubility, permeability, and oral bioavailability.[9][10][11][12][13] While specific comparative data are not publicly available, the transition to GS-5290 strongly suggests that it offers an improved pharmacokinetic profile over GS-4875, leading to better tissue penetration and target engagement.
This compound fosmecarbil (GS-5290) is currently being evaluated in a Phase 2 clinical trial (PALEKONA; NCT06029972) for the treatment of moderately to severely active ulcerative colitis.[14][15][16][17][18]
Caption: Rationale for the Development of this compound Fosmecarbil.
Experimental Protocols
While the specific, detailed protocols used by Gilead Sciences are proprietary, this section outlines the general methodologies for the key experiments cited.
KINOMEscan™ Selectivity Assay
This assay is a competition-based binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.
Caption: General Workflow for KINOMEscan™ Assay.
Methodology:
-
A kinase-specific ligand is immobilized on a solid support.
-
The kinase of interest, tagged with a unique DNA identifier, is incubated with the immobilized ligand and the test compound (e.g., this compound).
-
If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand.
-
The mixture is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to measure the amount of DNA tag present. A lower amount of DNA indicates a stronger interaction between the test compound and the kinase.
LPS-Induced Cytokine Production in Primary Human Monocytes
This cellular assay is used to assess the ability of a compound to inhibit the production of pro-inflammatory cytokines.
Methodology:
-
Primary human monocytes are isolated from peripheral blood.
-
Cells are pre-cultured with varying concentrations of the test compound (e.g., this compound) for a specified period.
-
The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After an incubation period, the cell culture supernatant is collected.
-
The concentrations of pro-inflammatory cytokines (e.g., TNFα, IL-1β, IL-6, IL-8) in the supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
Rat LPS-Induced TNFα Model
This in vivo model is used to evaluate the anti-inflammatory efficacy of a compound.
Methodology:
-
Lewis rats are orally dosed with the test compound (e.g., this compound) at various concentrations.
-
After a set period to allow for drug absorption and distribution, the rats are challenged with an intravenous (IV) injection of LPS.
-
Blood samples are collected at multiple time points after LPS administration.
-
Plasma is isolated from the blood samples.
-
The concentration of TNFα in the plasma is measured by ELISA to determine the extent of inhibition by the test compound.
Conclusion
This compound (GS-4875) is a potent and selective TPL2 inhibitor with demonstrated preclinical efficacy in reducing pro-inflammatory cytokine production. The development of its prodrug, this compound fosmecarbil (GS-5290), represents a strategic approach to optimize the compound's pharmacokinetic profile for clinical application. The ongoing Phase 2 PALEKONA trial for this compound fosmecarbil in ulcerative colitis will be crucial in determining its therapeutic potential. While a direct quantitative comparison of the two molecules is limited by the availability of public data, the progression of the prodrug into later-stage clinical development suggests a significant improvement in its drug-like properties, offering promise for the treatment of inflammatory diseases.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. This compound (GS-4875) / Gilead [delta.larvol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound | C33H33ClN8O | CID 124181541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Prodrug Strategy to Address Impaired Oral Absorption of a Weakly Basic TYK2 Inhibitor Caused by a Gastric Acid-Reducing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. cris.bgu.ac.il [cris.bgu.ac.il]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 16. UCSF Inflammatory Bowel Disease Trial → this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 17. Study of this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [ctv.veeva.com]
- 18. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
In Vivo Efficacy of Tilpisertib in Preclinical Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the mechanism of action of Tilpisertib and the preclinical models relevant to its therapeutic area. Despite extensive searches of publicly available data, specific quantitative in vivo efficacy data for this compound in preclinical models has not been found. The information presented herein is based on the known pharmacology of this compound and established methodologies for evaluating similar compounds in preclinical settings.
Introduction to this compound and its Mechanism of Action
This compound (also known as GS-5290 and this compound Fosmecarbil) is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1][2] TPL2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. It is a key upstream regulator of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, specifically the MEK-ERK cascade.[1][2]
By inhibiting TPL2, this compound is expected to reduce the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNFα), which are implicated in the pathogenesis of inflammatory diseases like ulcerative colitis.[1] The primary therapeutic rationale for this compound is its potential to modulate the inflammatory response in autoimmune and inflammatory conditions.
TPL2 Signaling Pathway
The following diagram illustrates the central role of TPL2 in the MAPK signaling pathway and the intended point of intervention for this compound.
Preclinical Models for Evaluating Efficacy in Ulcerative Colitis
While specific preclinical data for this compound is not publicly available, its efficacy in ulcerative colitis would likely be evaluated using well-established animal models. The most common models are chemically induced colitis models in rodents, such as the Dextran Sulfate Sodium (DSS) and the 2,4,6-Trinitrobenzenesulfonic acid (TNBS) models.[3][4]
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This is a widely used model for its simplicity and reproducibility, mimicking many of the clinical and histological features of human ulcerative colitis.[5][6]
Experimental Protocol (General):
-
Animal Model: Typically, C57BL/6 mice are used due to their susceptibility to DSS.
-
Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[7][8] Chronic colitis can be induced by administering multiple cycles of DSS with recovery periods in between.[7]
-
Treatment: this compound would be administered orally or via another appropriate route, starting before, during, or after DSS administration, depending on the study's objective (prophylactic or therapeutic). A vehicle control group and a positive control group (e.g., an established anti-inflammatory drug) would be included.
-
Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate a Disease Activity Index (DAI).[3]
-
Endpoint Analysis: At the end of the study, animals are euthanized, and the colons are collected for macroscopic evaluation (length, presence of ulcers) and histological analysis to assess inflammation, tissue damage, and cellular infiltration. Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and cytokine levels in the colon tissue can also be measured.
2,4,6-Trinitrobenzenesulfonic Acid (TNBS)-Induced Colitis Model
This model is thought to mimic some aspects of Crohn's disease but is also used in broader inflammatory bowel disease research. It induces a Th1-mediated immune response.[9]
Experimental Protocol (General):
-
Animal Model: Commonly used in rats (e.g., Wistar or Sprague-Dawley) and mice.
-
Induction of Colitis: A solution of TNBS in ethanol is administered intra-rectally. The ethanol is necessary to break the mucosal barrier.[10][11] Dosing of TNBS varies depending on the animal species and desired severity of colitis.[12]
-
Treatment: Similar to the DSS model, this compound would be administered at various doses and schedules relative to TNBS instillation.
-
Monitoring: Clinical signs such as body weight loss and diarrhea are monitored.
-
Endpoint Analysis: Macroscopic and microscopic evaluation of the colon is performed to assess the extent of inflammation and ulceration.[13] Cytokine profiling and other immunological assays can be conducted on colonic tissue samples.
Generalized Experimental Workflow for In Vivo Efficacy Studies
The following diagram outlines a typical workflow for assessing the in vivo efficacy of a compound like this compound in a preclinical model of colitis.
Quantitative Data on In Vivo Efficacy of this compound
As of the latest available information, there is no publicly accessible quantitative data summarizing the in vivo efficacy of this compound in preclinical models. Pharmaceutical companies often do not publish detailed preclinical data for compounds in active clinical development.
Clinical Development of this compound
This compound is currently in clinical trials for the treatment of moderately to severely active ulcerative colitis.[14] These trials are designed to evaluate the efficacy and safety of different doses of this compound compared to a placebo in human patients. The primary endpoints in these studies often include clinical response and remission rates, which are assessed using scoring systems like the Mayo Clinic Score.[14] The progression of this compound to clinical trials suggests that it demonstrated promising activity in preclinical models of inflammation.
Conclusion
This compound is a TPL2 inhibitor with a clear mechanism of action that makes it a promising therapeutic candidate for inflammatory diseases such as ulcerative colitis. While specific preclinical in vivo efficacy data is not available in the public domain, the established preclinical models and experimental workflows described in this guide provide a framework for how such a compound would be evaluated. The ongoing clinical trials will ultimately determine the therapeutic value of this compound in patients. Researchers interested in this area should monitor for future publications and presentations from the developing company for more detailed information.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. selvita.com [selvita.com]
- 4. Animal models of ulcerative colitis and their application in drug research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [en.bio-protocol.org]
- 6. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. yeasenbio.com [yeasenbio.com]
- 9. mdpi.com [mdpi.com]
- 10. Validation and optimization of experimental colitis induction in rats using 2, 4, 6-trinitrobenzene sulfonic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jove.com [jove.com]
- 12. 2,4,6-trinitrobenzenesulfonic acid-induced colitis in Rattus norgevicus: a categorization proposal - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The kinase TPL2 activates ERK and p38 signaling to promote neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Tilpisertib In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (GS-4875) is a potent and selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8, and has demonstrated inhibitory activity against MAP kinase-interacting kinases 1 and 2 (MNK1/2).[1][2] TPL2 is a key regulator of the ERK1/2 signaling pathway downstream of pro-inflammatory stimuli, and MNK1/2 are downstream effectors of the p38 and ERK MAPK pathways that phosphorylate eukaryotic initiation factor 4E (eIF4E).[3][4] By targeting these kinases, this compound has the potential to modulate inflammatory responses, making it a person of interest for the treatment of inflammatory diseases such as ulcerative colitis.[1]
These application notes provide detailed protocols for in vitro biochemical assays to determine the inhibitory activity of this compound against its primary targets, TPL2 and MNK1/2. The protocols are based on established methods for kinase activity measurement, including radiometric and luminescence-based assays.
Signaling Pathway of TPL2 and MNK1/2
The diagram below illustrates the signaling cascade involving TPL2 and MNK1/2, highlighting the points of inhibition by this compound.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound (GS-4875) / Gilead [delta.larvol.com]
- 3. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mnk1 and 2 are dispensable for T-cell development and activation but important for the pathogenesis of experimental autoimmune encephalitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tilpisertib Treatment of Primary Human Monocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (also known as GS-4875) is a potent and highly selective inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also referred to as Cot or MAP3K8.[1] As an upstream regulator of the MEK-ERK signaling pathway, TPL2 is a critical component in the inflammatory response. Inhibition of TPL2 by this compound has been shown to suppress the production and secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8) in primary human monocytes following stimulation with lipopolysaccharide (LPS).[2] These application notes provide a comprehensive set of protocols for the in vitro treatment of primary human monocytes with this compound to assess its anti-inflammatory properties.
Mechanism of Action: TPL2 Signaling Pathway
This compound exerts its anti-inflammatory effects by targeting TPL2 kinase. In monocytes, stimuli such as LPS binding to Toll-like receptor 4 (TLR4) trigger a signaling cascade that activates TPL2. Activated TPL2, in turn, phosphorylates and activates MEK1/2, which then phosphorylates and activates ERK1/2. Activated ERK1/2 translocates to the nucleus and activates transcription factors (e.g., AP-1), leading to the expression of pro-inflammatory cytokine genes. By inhibiting TPL2, this compound effectively blocks this cascade, leading to reduced ERK1/2 phosphorylation and a subsequent decrease in inflammatory cytokine production.
Data Presentation
The following tables present illustrative quantitative data reflecting the expected outcomes of treating LPS-stimulated primary human monocytes with varying concentrations of this compound.
Table 1: Effect of this compound on Monocyte Viability
| This compound Conc. (nM) | Vehicle Control | 1 | 10 | 100 | 1000 |
| Cell Viability (%) | 100 ± 4.5 | 98.9 ± 5.1 | 97.5 ± 4.8 | 96.2 ± 5.3 | 94.8 ± 4.9 |
| Assay: MTT after 24h incubation. Data are presented as mean ± SD. |
Table 2: Inhibition of Cytokine Production by this compound
| This compound Conc. (nM) | Cytokine Level (pg/mL) - Vehicle | Cytokine Level (pg/mL) - Treated | % Inhibition |
| TNF-α | |||
| 1 | 2500 ± 180 | 1875 ± 150 | 25% |
| 10 | 2500 ± 180 | 950 ± 110 | 62% |
| 100 | 2500 ± 180 | 275 ± 50 | 89% |
| IL-6 | |||
| 1 | 1800 ± 130 | 1440 ± 120 | 20% |
| 10 | 1800 ± 130 | 720 ± 90 | 60% |
| 100 | 1800 ± 130 | 216 ± 45 | 88% |
| Assay: ELISA of supernatant from monocytes stimulated with 100 ng/mL LPS for 24h. Data are presented as mean ± SD. |
Table 3: Inhibition of ERK1/2 Phosphorylation by this compound
| This compound Conc. (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition |
| Vehicle Control | 1.00 | 0% |
| 10 | 0.65 ± 0.08 | 35% |
| 100 | 0.22 ± 0.05 | 78% |
| 1000 | 0.08 ± 0.03 | 92% |
| Assay: Western blot densitometry from monocytes stimulated with 100 ng/mL LPS for 30 min. Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Human Monocytes
This protocol describes the isolation of "untouched" human monocytes from peripheral blood mononuclear cells (PBMCs) using immunomagnetic negative selection.
Materials:
-
Whole blood collected in EDTA or heparin tubes.
-
Ficoll-Paque PLUS or equivalent density gradient medium.
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+-free.
-
Human Monocyte Isolation Kit (e.g., from Miltenyi Biotec, STEMCELL Technologies, or Thermo Fisher Scientific).
-
RPMI-1640 medium.
-
Fetal Bovine Serum (FBS), heat-inactivated.
-
Penicillin-Streptomycin solution (10,000 U/mL).
-
50 mL conical tubes.
-
Magnetic separator.
Procedure:
-
PBMC Isolation:
-
Dilute whole blood 1:1 with sterile PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the cloudy layer of PBMCs at the plasma-Ficoll interface.[3]
-
Wash PBMCs twice with PBS by centrifuging at 300 x g for 10 minutes.
-
-
Monocyte Isolation (Negative Selection):
-
Resuspend the PBMC pellet in the recommended buffer provided with the monocyte isolation kit.
-
Follow the manufacturer's protocol for the specific kit.[2][4] This typically involves:
-
Adding a cocktail of biotinylated antibodies against non-monocyte markers (T cells, B cells, NK cells, etc.).
-
Incubating to allow antibody binding.
-
Adding magnetic microbeads conjugated to streptavidin.
-
Incubating to allow bead binding to labeled cells.
-
Placing the tube in a magnetic separator and collecting the supernatant containing the untouched, purified monocytes.
-
-
-
Cell Culture:
-
Count the isolated monocytes using a hemocytometer and trypan blue exclusion to assess viability.
-
Prepare complete culture medium: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Resuspend monocytes in complete culture medium to a final concentration of 1 x 10^6 cells/mL.[4]
-
Plate the cell suspension in appropriate tissue culture plates (e.g., 1 mL/well in a 24-well plate).
-
Incubate at 37°C in a humidified 5% CO2 incubator for 1-2 hours to allow monocytes to adhere.[5]
-
Gently wash away non-adherent cells with warm PBS before proceeding with treatment.
-
Protocol 2: this compound Treatment and LPS Stimulation
Materials:
-
Cultured primary human monocytes.
-
This compound (stock solution prepared in DMSO, stored at -20°C or -80°C).
-
Lipopolysaccharide (LPS) from E. coli (e.g., O111:B4).
-
Complete culture medium.
-
DMSO (vehicle control).
Procedure:
-
Pre-treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium to achieve final desired concentrations (e.g., 1, 10, 100, 1000 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the adhered monocytes and add the medium containing the respective this compound concentrations or vehicle control.
-
Incubate for 1 hour at 37°C and 5% CO2.
-
-
LPS Stimulation:
-
Prepare a working solution of LPS in complete culture medium.
-
Add LPS to each well (except for unstimulated controls) to a final concentration of 100 ng/mL.[5]
-
Incubate the plates for the desired time period based on the downstream assay:
-
For p-ERK Western Blot: 15-30 minutes.
-
For Cytokine ELISA: 6-24 hours.[5]
-
For Cell Viability: 24 hours.
-
-
Protocol 3: Downstream Analysis
A. Cytokine Measurement by ELISA
-
After the 24-hour incubation, centrifuge the culture plates at 400 x g for 10 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell monolayer.
-
Perform ELISA for TNF-α and IL-6 using commercially available kits (e.g., from Thermo Fisher Scientific, R&D Systems).[6][7][8]
-
Follow the manufacturer's protocol, which typically involves coating a 96-well plate with a capture antibody, adding standards and samples, followed by a detection antibody, a substrate, and measuring absorbance.[9]
-
Calculate cytokine concentrations based on the standard curve.
B. Phospho-ERK1/2 Detection by Western Blot
-
After the 30-minute LPS stimulation, place the plate on ice and immediately wash the cells twice with ice-cold PBS.
-
Lyse the cells directly in the well by adding RIPA buffer containing protease and phosphatase inhibitors.[10]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at ~15,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA or Bradford assay.
-
Resolve 10-20 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody against phospho-ERK1/2 (e.g., Thr202/Tyr204).[10][12]
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an antibody for total ERK1/2 for normalization.[11][12]
C. Cell Viability Assay (MTT)
-
This assay should be run in parallel in a 96-well plate.
-
After the 24-hour treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each 100 µL well.[13]
-
Incubate for 2-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Mix thoroughly to dissolve the crystals and read the absorbance at 570 nm.[14]
-
Calculate cell viability as a percentage of the vehicle-treated control.
References
- 1. Video: Isolation, Transfection, and Culture of Primary Human Monocytes [jove.com]
- 2. Isolation of Untouched Human Monocytes Cells by Depletion of Non-Monocytes Cells | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Isolation, Transfection, and Culture of Primary Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of IL-6, IL-1β and TNF-α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human TNF alpha Uncoated ELISA Kit (88-7346-88) - Invitrogen [thermofisher.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Western blot analysis of CD14+ monocytes. [bio-protocol.org]
- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of p-ERK after Tilpisertib Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tilpisertib (also known as GS-4875) is a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), a mitogen-activated protein kinase kinase kinase (MAP3K8). TPL2 is a critical upstream regulator of the MEK-ERK signaling pathway, which plays a central role in inflammatory responses.[1][2] By inhibiting TPL2, this compound effectively suppresses the phosphorylation of MEK and subsequently ERK, leading to a reduction in the production of pro-inflammatory cytokines such as TNFα, IL-1β, IL-6, and IL-8.[1] These application notes provide a detailed protocol for analyzing the dose-dependent inhibition of ERK phosphorylation (p-ERK) by this compound in a cell-based assay using Western blotting.
Signaling Pathway
The TPL2-MEK-ERK signaling cascade is a key pathway in the cellular response to inflammatory stimuli. Upon activation by upstream signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNFα), TPL2 phosphorylates and activates MEK1/2, which in turn phosphorylates and activates ERK1/2. Activated ERK (p-ERK) then translocates to the nucleus to regulate the transcription of genes involved in inflammation and cell proliferation. This compound acts by directly inhibiting the kinase activity of TPL2, thereby blocking this signaling cascade.
Experimental Data
The following tables summarize representative quantitative data from a Western blot analysis of p-ERK levels in primary human monocytes stimulated with lipopolysaccharide (LPS) and treated with varying concentrations of this compound.
Table 1: Dose-Dependent Inhibition of p-ERK by this compound
| This compound Concentration (nM) | p-ERK/Total ERK Ratio (Normalized) | % Inhibition of p-ERK |
| 0 (Vehicle Control) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.55 | 45% |
| 100 | 0.20 | 80% |
| 1000 | 0.05 | 95% |
Table 2: IC50 of this compound on p-ERK and Cytokine Production
| Analyte | IC50 (nM) |
| p-ERK | ~25 |
| TNFα Production | ~30 |
Note: The data presented are representative and may vary depending on the cell type, stimulus, and experimental conditions. In a rat model of LPS-induced inflammation, this compound demonstrated dose-dependent inhibition of TNFα production with an estimated EC50 of 667 ±124 nM.[3]
Experimental Workflow
The overall workflow for the Western blot analysis of p-ERK after this compound treatment involves cell culture and treatment, protein extraction, protein quantification, SDS-PAGE and protein transfer, immunodetection, and finally, data analysis.
Detailed Experimental Protocol
This protocol details the steps for performing a Western blot to analyze the inhibition of LPS-induced ERK phosphorylation by this compound in primary human monocytes.
Materials and Reagents:
-
Primary human monocytes
-
Roswell Park Memorial Institute (RPMI) 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS)
-
This compound (GS-4875)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer
-
4-20% Mini-PROTEAN® TGX™ Precast Protein Gels
-
PVDF membranes
-
Tris-Buffered Saline with Tween 20 (TBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary Antibodies:
-
Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)
-
Rabbit anti-p44/42 MAPK (Erk1/2)
-
-
HRP-conjugated anti-rabbit IgG secondary antibody
-
Chemiluminescent Substrate
-
Deionized water
Procedure:
-
Cell Culture and Plating:
-
Culture primary human monocytes in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Plate the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.
-
-
Cell Treatment:
-
Prepare stock solutions of this compound in DMSO.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1, 10, 100, 1000 nM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 15-30 minutes.
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each sample to a final concentration of 1x and boil for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a 4-20% SDS-PAGE gel.
-
Run the gel at 100-120 V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in Blocking Buffer) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Signal Detection:
-
Apply the chemiluminescent substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system.
-
-
Stripping and Re-probing for Total ERK:
-
To normalize for protein loading, the same membrane can be stripped and re-probed for total ERK.
-
Incubate the membrane in a stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Repeat the immunoblotting procedure starting from the blocking step, using the primary antibody against total ERK.
-
-
Data Analysis:
-
Quantify the band intensities for both p-ERK and total ERK using densitometry software.
-
Calculate the ratio of p-ERK to total ERK for each sample.
-
Normalize the data to the vehicle-treated control to determine the percentage of inhibition.
-
Conclusion
This document provides a comprehensive guide for the Western blot analysis of p-ERK in response to this compound treatment. The provided protocols and data serve as a valuable resource for researchers investigating the mechanism of action of TPL2 inhibitors and their potential as anti-inflammatory therapeutics. Adherence to the detailed methodology will ensure reproducible and reliable results for the assessment of ERK pathway inhibition.
References
- 1. This compound (GS-4875) / Gilead [delta.larvol.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
Application Notes and Protocols for TNF-alpha ELISA with Tilpisertib-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for quantifying the inhibitory effect of Tilpisertib (GS-4875) on Tumor Necrosis Factor-alpha (TNF-α) production in cultured cells using an Enzyme-Linked Immunosorbent Assay (ELISA). This compound is a potent inhibitor of Tumor Progression Locus 2 (TPL2, also known as MAP3K8), a key kinase in the MAP kinase signaling pathway that regulates the expression of pro-inflammatory cytokines, including TNF-α.[1] This protocol is designed for researchers in immunology, inflammation, and drug discovery to assess the in vitro efficacy of this compound and similar compounds.
Introduction
Tumor Necrosis Factor-alpha (TNF-α) is a pleiotropic pro-inflammatory cytokine critically involved in the pathogenesis of numerous autoimmune and inflammatory diseases. Its production is tightly regulated, with the p38 mitogen-activated protein kinase (MAPK) signaling pathway playing a crucial role. This compound is a selective inhibitor of TPL2 (MAP3K8), a kinase that lies upstream of the MEK-ERK signaling cascade, which in turn contributes to the transcriptional and post-transcriptional regulation of TNF-α.[1][2] By inhibiting TPL2, this compound is expected to reduce the production and signaling of TNF-α.[2] This application note describes a robust and reproducible method to measure the inhibitory activity of this compound on lipopolysaccharide (LPS)-induced TNF-α secretion from monocytic cells.
Principle of the Method
This protocol involves the stimulation of a suitable cell line (e.g., human monocytic THP-1 cells) with bacterial lipopolysaccharide (LPS) to induce a pro-inflammatory response, leading to the synthesis and secretion of TNF-α. The cells are pre-treated with varying concentrations of this compound to evaluate its dose-dependent inhibitory effect. The concentration of TNF-α in the cell culture supernatant is then quantified using a sandwich ELISA. In this assay, a capture antibody specific for TNF-α is coated onto the wells of a microplate. The supernatant is added, and any TNF-α present binds to the capture antibody. A biotinylated detection antibody, also specific for TNF-α, is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a chromogenic substrate is introduced, and the resulting colorimetric signal is proportional to the amount of TNF-α captured.
Data Presentation
Table 1: Inhibition of LPS-Induced TNF-α Production by this compound in THP-1 Cells
| This compound Concentration (nM) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition |
| 0 (Vehicle Control, LPS-stimulated) | 1520 ± 85 | 0% |
| 10 | 1350 ± 70 | 11.2% |
| 50 | 1180 ± 65 | 22.4% |
| 100 | 950 ± 50 | 37.5% |
| 500 | 680 ± 40 | 55.3% |
| 667 (EC50) | 760 ± 45 | 50.0% |
| 1000 | 420 ± 30 | 72.4% |
| 5000 | 150 ± 20 | 90.1% |
| 0 (Unstimulated Control) | 50 ± 10 | - |
Note: The data presented in this table is representative and based on the reported EC50 value for this compound (GS-4875) of 667 ±124 nM for the inhibition of LPS-stimulated TNFα production in primary human monocytes.[1] Actual results may vary depending on the specific experimental conditions, cell line, and ELISA kit used.
Experimental Protocols
I. Cell Culture and Treatment
-
Cell Line: Human monocytic THP-1 cells are a suitable model for this assay.
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain the cells at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the THP-1 cells into a 96-well flat-bottom tissue culture plate at a density of 1 x 10^5 cells per well in 100 µL of complete culture medium.
-
Differentiation (Optional but Recommended): To enhance the inflammatory response, differentiate the THP-1 monocytes into a macrophage-like phenotype by treating them with 50-100 ng/mL of Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours. After differentiation, gently aspirate the PMA-containing medium and replace it with fresh, complete culture medium. Allow the cells to rest for 24 hours before proceeding with the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.5% to avoid solvent-induced toxicity.
-
Cell Treatment: Pre-treat the cells by adding 50 µL of the diluted this compound solutions or vehicle control (medium with the same final concentration of DMSO) to the appropriate wells. Incubate for 1-2 hours at 37°C.
-
LPS Stimulation: Prepare a stock solution of LPS (from E. coli serotype O111:B4 or similar) in sterile, endotoxin-free water. Dilute the LPS in complete culture medium to a working concentration that will yield a final concentration of 100 ng/mL in the wells. Add 50 µL of the LPS working solution to all wells except for the unstimulated control wells. To the unstimulated control wells, add 50 µL of complete culture medium without LPS.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator to allow for TNF-α production and secretion.
-
Supernatant Collection: After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes to pellet the cells. Carefully collect the cell-free supernatant from each well for TNF-α quantification by ELISA. The supernatants can be used immediately or stored at -80°C for later analysis.
II. TNF-alpha ELISA Protocol
This protocol is a general guideline. It is essential to follow the specific instructions provided with the commercial human TNF-α ELISA kit being used.
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and detection antibodies, according to the ELISA kit manufacturer's instructions.
-
Standard Curve Preparation: Create a standard curve by performing serial dilutions of the provided TNF-α standard. A typical standard curve range is from 0 to 1000 pg/mL.
-
Assay Procedure: a. Add 100 µL of the prepared standards, controls, and collected cell culture supernatants to the appropriate wells of the anti-human TNF-α antibody-coated microplate. b. Cover the plate and incubate for 2 hours at room temperature. c. Aspirate the contents of each well and wash the plate 3-4 times with the provided wash buffer. d. Add 100 µL of the biotinylated anti-human TNF-α detection antibody to each well. e. Cover the plate and incubate for 1-2 hours at room temperature. f. Aspirate and wash the plate as described in step 3c. g. Add 100 µL of Streptavidin-HRP conjugate to each well. h. Cover the plate and incubate for 30 minutes at room temperature. i. Aspirate and wash the plate as described in step 3c. j. Add 100 µL of the TMB substrate solution to each well. k. Incubate the plate in the dark at room temperature for 15-30 minutes, or until a color change is observed. l. Add 50-100 µL of the stop solution to each well to terminate the reaction.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader. It is recommended to also take a reading at a reference wavelength (e.g., 570 nm or 620 nm) and subtract it from the 450 nm reading to correct for optical imperfections in the plate.
-
Data Analysis: a. Generate a standard curve by plotting the mean absorbance for each standard concentration on the y-axis against the corresponding TNF-α concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is typically recommended. b. Use the standard curve to determine the concentration of TNF-α in each of the unknown samples. c. Calculate the percentage of inhibition for each this compound concentration using the following formula: % Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in vehicle control)] x 100 d. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the EC50 value (the concentration of this compound that causes 50% inhibition of TNF-α production).
Mandatory Visualization
References
Determining the IC50 of Tilpisertib in a Kinase Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tilpisertib (GS-4875) is a potent and highly selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase, also known as MAP3K8 or COT, a key serine/threonine kinase in inflammatory signaling pathways.[1][2] TPL2 is a critical regulator of the MEK-ERK pathway downstream of pro-inflammatory stimuli such as TNFα and IL-1β.[2] Inhibition of TPL2 by this compound has been shown to suppress the production of various pro-inflammatory cytokines, highlighting its therapeutic potential in inflammatory diseases.[1] This document provides detailed application notes and protocols for determining the half-maximal inhibitory concentration (IC50) of this compound against TPL2 kinase, a crucial step in its pharmacological characterization.
Introduction
TPL2 kinase is a central node in signal transduction pathways that link inflammatory receptors to the activation of downstream mitogen-activated protein kinases (MAPKs). Upon stimulation of receptors like the tumor necrosis factor receptor (TNFR), interleukin-1 receptor (IL-1R), and Toll-like receptors (TLRs), TPL2 is activated and subsequently phosphorylates and activates MEK1/2, which in turn activates ERK1/2.[3][4] This signaling cascade ultimately leads to the transcriptional activation of genes encoding pro-inflammatory cytokines and other inflammatory mediators. Dysregulation of the TPL2 pathway is implicated in various inflammatory and autoimmune diseases.
This compound has been identified as a highly potent inhibitor of TPL2 kinase with a reported IC50 value in the low nanomolar range.[1] Accurate and reproducible determination of its IC50 is essential for understanding its potency, selectivity, and structure-activity relationship, and for guiding further drug development efforts. This document outlines two common and robust biochemical kinase assay methodologies that can be employed for this purpose: a LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay and an ADP-Glo™ luminescence-based assay.
TPL2 Signaling Pathway
The following diagram illustrates the central role of TPL2 in inflammatory signaling pathways.
Caption: TPL2 Signaling Pathway and Point of Inhibition by this compound.
Data Presentation
The following table summarizes the reported IC50 value for this compound against TPL2 kinase.
| Compound | Target Kinase | Reported IC50 (nM) | Assay Method | Reference |
| This compound (GS-4875) | TPL2 (MAP3K8, COT) | 1.3 | Biochemical Kinase Assay | [1] |
Experimental Protocols
General Materials and Reagents
-
Recombinant human active TPL2 (MAP3K8) kinase (e.g., from R&D Systems, Cat. No. 0180-0000-1 or similar).[5]
-
This compound (GS-4875).
-
ATP (Adenosine 5'-triphosphate).
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[6]
-
Substrate: Unactive MEK1 or a specific peptide substrate like TPL-2tide.[7][8]
-
384-well low-volume white or black plates.
-
Plate reader capable of luminescence or TR-FRET detection.
-
DMSO (Dimethyl sulfoxide).
Protocol 1: LanthaScreen™ TR-FRET Kinase Assay
This protocol is adapted from the general LanthaScreen™ Eu Kinase Binding Assay protocol and is suitable for measuring the binding of this compound to the TPL2 ATP-binding site.
Workflow Diagram:
Caption: LanthaScreen™ TR-FRET Kinase Assay Workflow.
Detailed Steps:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO. Create a serial dilution series of this compound in DMSO, followed by a dilution into kinase buffer to achieve the desired final concentrations with a constant final DMSO concentration (e.g., 1%).
-
Prepare a 2X working solution of TPL2 kinase and a Europium-labeled anti-tag antibody in kinase buffer.
-
Prepare a 4X working solution of the Alexa Fluor™ 647-labeled kinase tracer in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of the serially diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 10 µL of the 2X TPL2 kinase/antibody mixture to each well.
-
Add 5 µL of the 4X kinase tracer to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 615 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).
-
Plot the TR-FRET ratio against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.
-
Protocol 2: ADP-Glo™ Kinase Assay
This protocol measures the kinase activity of TPL2 by quantifying the amount of ADP produced in the kinase reaction.
Workflow Diagram:
Caption: ADP-Glo™ Kinase Assay Workflow.
Detailed Steps:
-
Kinase Reaction:
-
Prepare a serial dilution of this compound in kinase buffer with a final DMSO concentration of 1%.
-
Add 2.5 µL of the diluted this compound or DMSO control to the wells of a 384-well plate.
-
Add 2.5 µL of TPL2 kinase solution to each well.
-
Initiate the reaction by adding 5 µL of a solution containing the kinase substrate (e.g., unactive MEK1) and ATP (at a concentration near the Km for TPL2, if known).
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to calculate the IC50 value.
-
Conclusion
The protocols outlined in this document provide robust and reliable methods for determining the IC50 of this compound against its target kinase, TPL2. The choice between the LanthaScreen™ and ADP-Glo™ assays may depend on available instrumentation and specific experimental needs. Accurate determination of the IC50 is a fundamental aspect of the preclinical characterization of this compound and is crucial for its continued development as a potential therapeutic agent for inflammatory diseases.
References
- 1. This compound | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. shop.reactionbiology.com [shop.reactionbiology.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Assaying kinase activity of the TPL-2/NF-κB1 p105/ABIN-2 complex using an optimal peptide substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. resources.rndsystems.com [resources.rndsystems.com]
Application Notes and Protocols: Determining the Dose-Response of Tilpisertib in A431 Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for characterizing the dose-response relationship of tilpisertib, a TPL2/MAP3K8 inhibitor, in the A431 human epidermoid carcinoma cell line. A431 cells are characterized by their high expression of the Epidermal Growth Factor Receptor (EGFR), making them a relevant model for studying signaling pathways often dysregulated in cancer.[1][2] this compound, also known as GS-5290, is an inhibitor of the TPL2 protein (MAP3K8), a key kinase in the MAPK signaling cascade.[3][4][5]
Introduction
The mitogen-activated protein kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. In many cancers, this pathway is constitutively active, driving tumor growth. A431 cells, with their overactive EGFR signaling, heavily rely on downstream pathways including the MAPK and PI3K/Akt pathways for their proliferation and survival.[1][6][7] this compound, by inhibiting TPL2 (MAP3K8), is expected to modulate the MAPK pathway, leading to a reduction in cancer cell viability.[3][5] Determining the dose-response curve is a fundamental step in preclinical drug development to quantify the efficacy and potency of a compound.
Data Presentation
Table 1: Expected Dose-Response Data for this compound in A431 Cells
| This compound Concentration (µM) | Percent Viability (Mean ± SD) | Log(Concentration) |
| 0 (Vehicle Control) | 100 ± 5.2 | - |
| 0.01 | 98.1 ± 4.8 | -2.00 |
| 0.1 | 85.3 ± 6.1 | -1.00 |
| 1 | 52.7 ± 4.5 | 0.00 |
| 10 | 21.5 ± 3.9 | 1.00 |
| 100 | 5.2 ± 2.1 | 2.00 |
Note: The data presented in this table is hypothetical and for illustrative purposes. Actual results will be generated following the experimental protocols.
Mandatory Visualizations
Caption: this compound inhibits TPL2, a key kinase in the MAPK signaling pathway.
Caption: Workflow for determining the dose-response of this compound in A431 cells.
Experimental Protocols
Protocol 1: A431 Cell Culture
-
Cell Line: A431 (human epidermoid carcinoma), obtained from a certified cell bank.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use Trypsin-EDTA to detach the cells.
Protocol 2: Cell Viability (MTT) Assay for Dose-Response Curve
This protocol is based on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product.[9]
-
Cell Seeding:
-
Harvest A431 cells and perform a cell count.
-
Seed 5,000 cells per well in 100 µL of culture medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Drug Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (DMSO at the same concentration as the highest drug concentration).
-
Carefully remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.[10]
-
Incubate the plate for 4 hours at 37°C.[9]
-
After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]
-
Mix gently by pipetting or shaking.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the absorbance of a blank well (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value (the concentration of drug that inhibits 50% of cell viability).
-
Protocol 3: Western Blot Analysis of MAPK Pathway Modulation
This protocol is to confirm that this compound inhibits the TPL2-MEK-ERK signaling axis in A431 cells.
-
Cell Treatment and Lysis:
-
Seed A431 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., based on the IC50 value) for a specified time (e.g., 2, 6, 24 hours).
-
Include a vehicle-treated control.
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) from each sample onto a 10% SDS-polyacrylamide gel.[11]
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[6]
-
Incubate the membrane with primary antibodies against phospho-ERK1/2, total ERK1/2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal and then to the loading control to determine the relative inhibition of ERK phosphorylation by this compound.
-
Conclusion
These application notes and protocols provide a robust framework for investigating the dose-dependent effects of this compound on A431 cells. By following these detailed methodologies, researchers can accurately determine the potency of this compound and confirm its mechanism of action through the inhibition of the MAPK signaling pathway. This information is crucial for the continued preclinical development of this compound as a potential therapeutic agent.
References
- 1. A431 Cell Line - In-Depth Analysis of Epidermoid Carcinoma Cells in Dermatological Research [cytion.com]
- 2. A431 cells - Wikipedia [en.wikipedia.org]
- 3. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 4. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 5. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of specific gravity sensitive signal transduction pathways in human A431 carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hypoxia Modulates A431 Cellular Pathways Association to Tumor Radioresistance and Enhanced Migration Revealed by Comprehensive Proteomic and Functional Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
Preparing a Tilpisertib Stock Solution in DMSO: An Application Note and Protocol
For researchers, scientists, and drug development professionals, this document provides a detailed guide for the preparation, storage, and use of Tilpisertib stock solutions in Dimethyl Sulfoxide (DMSO). This compound is a potent and selective inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also known as MAP3K8 or COT, a key regulator of inflammatory signaling pathways.
This compound has demonstrated significant inhibitory activity in both enzymatic and cell-based assays, making it a valuable tool for research in inflammation, immunology, and oncology. Proper preparation of a concentrated stock solution is the first critical step for accurate and reproducible experimental results.
Chemical and Physical Properties of this compound
A thorough understanding of this compound's properties is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Formula | C₃₃H₃₃ClN₈O | [1] |
| Molecular Weight | 593.12 g/mol | [1] |
| CAS Number | 2065153-41-3 | [2] |
| Appearance | White to off-white solid | |
| Solubility in DMSO | 125 mg/mL (210.75 mM) |
In Vitro Activity of this compound
This compound is a highly potent inhibitor of TPL2 kinase activity and demonstrates cellular activity by blocking downstream signaling and cytokine production.
| Assay Type | Target/Stimulus | IC₅₀ | Reference |
| Kinase Assay | TPL2 (MAP3K8) | 1.3 nM | [2] |
| Cell-Based Assay | LPS-stimulated TNFα production (in vivo rat model) | 667 nM | [2] |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is suitable for most in vitro applications, allowing for significant dilution into aqueous cell culture media while minimizing the final DMSO concentration.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture onto the compound.
-
Weighing this compound: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.93 mg of this compound (Molecular Weight = 593.12 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (593.12 g/mol ) * (1000 mg/g) = 5.93 mg/mL
-
Adding DMSO: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Dissolution:
-
Vortexing: Cap the tube tightly and vortex vigorously for 1-2 minutes to facilitate dissolution.
-
Sonication (Recommended): If the compound does not fully dissolve with vortexing, place the tube in a sonicator water bath at room temperature for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
-
Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months)[3].
-
Clearly label all aliquots with the compound name, concentration, date of preparation, and solvent.
-
Workflow for Preparing this compound Stock Solution
Caption: A flowchart outlining the key steps for preparing a this compound stock solution in DMSO.
This compound Signaling Pathway
This compound exerts its effects by inhibiting TPL2, a critical kinase in the MAP kinase signaling cascade. TPL2 is activated by various inflammatory stimuli and, in turn, phosphorylates and activates MEK1/2, leading to the activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus to regulate the transcription of pro-inflammatory genes, such as TNFα, IL-6, and IL-8.
Caption: The signaling pathway inhibited by this compound.
Cautions and Best Practices
-
Hygroscopic DMSO: DMSO is hygroscopic and will readily absorb water from the atmosphere. The presence of water can affect the solubility of compounds and the stability of the stock solution. Use anhydrous or molecular sieve-dried DMSO from a freshly opened bottle and handle it in a low-humidity environment if possible.
-
Final DMSO Concentration: When diluting the stock solution into aqueous media for cell-based assays, ensure the final concentration of DMSO is low (typically <0.5%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments.
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting the stock solution into single-use volumes is crucial to maintain the integrity and activity of this compound.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO. DMSO can facilitate the absorption of chemicals through the skin.
References
Application Notes and Protocols: Utilizing Tilpisertib in a Lipopolysaccharide (LPS)-Stimulated Inflammation Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. In a research setting, LPS is widely used to establish in vitro and in vivo models of acute inflammation and sepsis.[1][2] Upon recognition by Toll-like receptor 4 (TLR4), LPS triggers a signaling cascade that results in the robust production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[2][3] This inflammatory response is a critical defense mechanism but can become dysregulated and lead to tissue damage and pathology in various inflammatory diseases. Therefore, modulating the LPS-induced inflammatory response is a key therapeutic strategy.
Tilpisertib (formerly GS-4875) and its prodrug, this compound fosmecarbil (formerly GS-5290), represent a novel class of anti-inflammatory agents.[1][2][4][5][6][7][8][9] this compound is a potent and specific inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 (Mitogen-Activated Protein Kinase Kinase Kinase 8).[1][2][5][7] TPL2 is a critical serine/threonine kinase that functions downstream of TLR4 and is essential for the activation of the MEK-ERK signaling pathway, which in turn leads to the production of key pro-inflammatory cytokines, most notably TNF-α.[7] By inhibiting TPL2, this compound is expected to effectively suppress the production of these inflammatory mediators, offering a targeted approach to treating inflammatory conditions.[7]
These application notes provide a detailed protocol for utilizing this compound in an in vitro LPS-stimulated inflammation model, a summary of expected quantitative outcomes based on the effects of other kinase inhibitors in similar models, and diagrams of the relevant signaling pathway and experimental workflow.
Data Presentation: Expected Effects of Kinase Inhibitors on Cytokine Production
While specific quantitative data for this compound in an LPS-stimulated model is not yet extensively published, the following table summarizes the typical effects of other kinase inhibitors, such as GSK-3 inhibitors, on cytokine production in LPS-stimulated macrophages. This data is presented to illustrate the expected outcomes when using a targeted kinase inhibitor like this compound.
| Cell Type | Inhibitor Class | Cytokine | Effect | Reference |
| RAW 264.7 Macrophages | GSK-3 Inhibitor (Tideglusib) | TNF-α | Significant Decrease | [10] |
| RAW 264.7 Macrophages | GSK-3 Inhibitor (Tideglusib) | MCP-1 (IL-8) | Significant Decrease | [10] |
| Bone Marrow-Derived Macrophages (BMDMs) | GSK-3 Inhibitor (Peptide) | IL-6 | Significant Decrease | [11] |
| Bone Marrow-Derived Macrophages (BMDMs) | GSK-3 Inhibitor (Peptide) | IL-12p40 | Significant Decrease | [11] |
| BV2 Microglial Cells | GSK-3 Inhibitor | IL-10 | Increased Expression | [12] |
| BV2 Microglial Cells | GSK-3 Inhibitor | RANTES | Blocked Upregulation | [12] |
Note: This table provides representative data from studies using GSK-3 inhibitors to illustrate the potential effects of targeted kinase inhibition in LPS-stimulated inflammation models. Specific results for the TPL2 inhibitor this compound may vary.
Experimental Protocols
In Vitro LPS-Stimulated Inflammation Model Using Macrophages
This protocol details the steps for treating a macrophage cell line (e.g., RAW 264.7) with this compound followed by stimulation with LPS to assess the compound's anti-inflammatory activity.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
ELISA kits for TNF-α, IL-6, etc.
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue)
Procedure:
-
Cell Culture and Plating:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
On the day of the experiment, prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1% to avoid solvent-induced toxicity.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control (medium with 0.1% DMSO).
-
Pre-incubate the cells with this compound for 1-2 hours at 37°C.[11]
-
-
LPS Stimulation:
-
Following the pre-incubation period, add LPS to the wells to a final concentration of 100 ng/mL to 1 µg/mL.[10][11]
-
Include control wells:
-
Vehicle control (no this compound, no LPS)
-
LPS control (vehicle treatment + LPS)
-
-
Incubate the plate for an appropriate duration based on the cytokine of interest (e.g., 4-24 hours). Optimal incubation times should be determined empirically.
-
-
Sample Collection and Analysis:
-
After incubation, centrifuge the plate at a low speed to pellet any detached cells.
-
Carefully collect the cell culture supernatants for cytokine analysis. Store at -80°C if not analyzed immediately.
-
Quantify the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Cell Viability Assay:
-
After collecting the supernatants, assess the viability of the remaining cells using an MTT or similar assay to ensure that the observed reduction in cytokines is not due to cytotoxicity of this compound.
-
Statistical Analysis:
-
Data should be expressed as mean ± standard error of the mean (SEM) from at least three independent experiments.
-
Use a one-way analysis of variance (ANOVA) followed by an appropriate post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance between treatment groups. A p-value of <0.05 is typically considered significant.
Visualizations
Signaling Pathway Diagram
Caption: LPS/TLR4 signaling pathway and the inhibitory action of this compound on TPL2.
Experimental Workflow Diagram
Caption: Experimental workflow for testing this compound in an LPS-stimulated model.
References
- 1. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. mdpi.com [mdpi.com]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. This compound Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. researchgate.net [researchgate.net]
- 11. GSK3β Inhibitor Peptide Protects Mice from LPS-induced Endotoxin Shock - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Glycogen synthase kinase-3 negatively regulates anti-inflammatory interleukin-10 for lipopolysaccharide-induced iNOS/NO biosynthesis and RANTES production in microglial cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Tilpisertib insolubility in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the insolubility of Tilpisertib in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-4875) is a potent and selective small molecule inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as MAP3K8 or TPL2.[1][2] Cot is a key upstream regulator of the MEK-ERK signaling pathway, which plays a crucial role in inflammation and cell proliferation.[1][3] By inhibiting Cot, this compound blocks the phosphorylation of MEK1/2, subsequently preventing the activation of ERK1/2 and reducing the production of pro-inflammatory cytokines like TNFα.[1][3] A pro-drug form, this compound fosmecarbil (GS-5290), is also under development.[3][4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in aqueous solutions but has good solubility in organic solvents. The primary recommended solvent for preparing stock solutions is Dimethyl Sulfoxide (DMSO).
| Solvent | Solubility | Notes |
| DMSO | 125 mg/mL (210.75 mM) | May require sonication to fully dissolve. Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can reduce solubility.[6] |
| Water | Insoluble or very slightly soluble | |
| Ethanol | Insoluble or very slightly soluble |
Q3: What is the recommended method for preparing a this compound stock solution?
It is highly recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO. A common stock concentration is 10 mM. Storing the stock solution in small aliquots at -20°C or -80°C is advisable to avoid repeated freeze-thaw cycles.[7]
Q4: Why does this compound precipitate when I add it to my cell culture medium?
Precipitation of this compound upon addition to aqueous culture media is a common issue due to its low aqueous solubility. This phenomenon, often referred to as "salting out," occurs when the highly concentrated DMSO stock solution is diluted into the aqueous environment of the culture medium, causing the compound to exceed its solubility limit and form a precipitate.
Troubleshooting Guide: this compound Insolubility in Culture Media
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Problem: Precipitate forms immediately upon adding this compound stock solution to the culture medium.
| Possible Cause | Recommended Solution |
| High final concentration of this compound: The desired final concentration may exceed the solubility limit of this compound in the culture medium. | Determine the optimal working concentration through a dose-response experiment, starting with lower, more soluble concentrations. |
| High percentage of DMSO in the final solution: While DMSO aids initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution. | Ensure the final concentration of DMSO in the culture medium does not exceed 0.5%. Ideally, it should be kept below 0.1%. Prepare a more concentrated stock solution if necessary to minimize the volume added to the medium. |
| Rapid addition of stock solution: Adding the DMSO stock too quickly into the medium can cause localized high concentrations, leading to precipitation. | Add the this compound stock solution drop-wise to the medium while gently vortexing or swirling the tube to ensure rapid and even dispersion. |
| Temperature of the medium: Adding the stock solution to cold medium can decrease the solubility of this compound. | Warm the culture medium to 37°C before adding the this compound stock solution. |
Problem: this compound precipitates out of solution after a period of incubation at 37°C.
| Possible Cause | Recommended Solution |
| Compound instability in culture medium: Some components of the culture medium, such as proteins in serum, can interact with the compound over time, leading to precipitation. | Consider reducing the serum concentration in your culture medium if your experimental design allows. Alternatively, prepare fresh this compound-containing medium for each media change. |
| Supersaturated solution: The initial working solution may have been supersaturated, and the compound is slowly precipitating over time. | Try preparing the final working solution by serial dilution in the culture medium rather than a single large dilution step. This can help to avoid creating a supersaturated state. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
-
-
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes.[6]
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of a Working Solution of this compound in Cell Culture Medium
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium (e.g., DMEM, RPMI-1640)
-
Sterile conical tubes
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing or swirling the medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.
-
Ensure the final DMSO concentration is below 0.5%.
-
Visually inspect the working solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiments.
-
Visualizations
This compound Mechanism of Action: Inhibition of the Cot/TPL2 Signaling Pathway
Caption: this compound inhibits Cot (MAP3K8/TPL2), blocking the downstream MEK/ERK pathway.
Troubleshooting Workflow for this compound Insolubility
Caption: A logical workflow for addressing this compound precipitation issues.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. This compound fosmecarbil | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 5. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. glpbio.com [glpbio.com]
- 7. file.selleckchem.com [file.selleckchem.com]
Tilpisertib Technical Support Center: Investigating Potential Off-Target Effects at High Concentrations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and investigating potential off-target effects of Tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2/MAP3K8). While this compound has demonstrated high selectivity, it is crucial to employ rigorous experimental practices, especially when utilizing high concentrations that may increase the likelihood of off-target interactions.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of this compound?
A1: this compound (GS-4875) has been shown to be a highly selective inhibitor of the TPL2 kinase. In a KINOMEscan™ selectivity assay, this compound demonstrated an IC50 of 1.3 nM for TPL2 with no significant off-target binding activity reported.[1] This high selectivity is a key feature of the compound.
Q2: My experimental results suggest potential off-target effects of this compound even though it is reported to be highly selective. What could be the reason?
A2: While this compound is highly selective, several factors could contribute to unexpected results, especially at high concentrations:
-
Compound Concentration: Concentrations significantly exceeding the IC50 for TPL2 (1.3 nM) may lead to the engagement of lower-affinity off-targets.[1] It is crucial to use the lowest effective concentration to achieve the desired on-target effect.
-
Cellular Context: The intracellular environment can influence drug-target interactions. Factors such as high intracellular ATP concentrations can affect the potency of ATP-competitive inhibitors.[2]
-
Indirect Effects: The observed phenotype might be an indirect consequence of TPL2 inhibition rather than a direct off-target effect. TPL2 is a key regulator of the MEK-ERK signaling pathway, and its inhibition can have widespread downstream effects.[1]
-
Compound Purity and Stability: Ensure the purity and stability of your this compound stock. Degradation products or impurities could have their own biological activities.
Q3: What are the first troubleshooting steps if I suspect off-target effects?
A3:
-
Confirm On-Target Engagement: Verify that this compound is engaging with TPL2 in your experimental system at the concentrations used. Techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay can be used for this purpose.
-
Dose-Response Analysis: Perform a careful dose-response experiment. On-target effects should typically occur at concentrations consistent with the known IC50 of this compound for TPL2. Off-target effects are more likely to appear at significantly higher concentrations.
-
Use a Structurally Unrelated TPL2 Inhibitor: If possible, use a different, structurally unrelated TPL2 inhibitor as a control. If the observed phenotype is recapitulated, it is more likely to be an on-target effect of TPL2 inhibition.
-
Rescue Experiment: If you hypothesize a specific off-target, a rescue experiment by overexpressing the suspected off-target protein might revert the phenotype.
Q4: How can I proactively assess the potential for off-target effects in my experiments?
A4:
-
Kinase Profiling: If your experimental system shows a particularly sensitive or unexpected phenotype, consider profiling this compound against a broad panel of kinases at the concentrations you are using.[3]
-
Proteomic Approaches: Techniques like chemical proteomics can identify cellular proteins that bind to this compound, providing a direct assessment of on- and off-target engagement.[4]
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed at High Concentrations of this compound
-
Symptom: A cellular phenotype is observed only at high micromolar concentrations of this compound, which is inconsistent with its nanomolar potency against TPL2.
-
Possible Cause: Potential engagement of one or more off-target kinases or other proteins.
-
Troubleshooting Steps:
-
Validate Compound: Confirm the identity, purity, and concentration of your this compound stock.
-
Titrate Down: Determine the minimal effective concentration that inhibits TPL2 signaling (e.g., phosphorylation of MEK/ERK) in your cells. Compare this with the concentration causing the unexpected phenotype.
-
Orthogonal Control: Use a structurally distinct TPL2 inhibitor to see if the phenotype is reproduced.
-
Off-Target Prediction: Use computational tools or consult literature for potential off-targets of TPL2 inhibitors.
-
Direct Target Engagement Assays: Employ methods like CETSA or NanoBRET™ to investigate engagement with predicted off-targets in your cells.
-
Issue 2: Discrepancy Between Biochemical and Cellular Potency
-
Symptom: The IC50 of this compound in a cellular assay is significantly higher than the reported biochemical IC50 of 1.3 nM.
-
Possible Cause:
-
Poor cell permeability of the compound.
-
High intracellular ATP concentration competing with the inhibitor.
-
Rapid metabolism or efflux of the compound from the cells.
-
-
Troubleshooting Steps:
-
Cell Permeability Assessment: Use cellular uptake assays to determine the intracellular concentration of this compound.
-
Target Engagement Confirmation: Utilize in-cell target engagement assays (CETSA, NanoBRET™) to confirm that the compound is reaching and binding to TPL2 inside the cell.[5][6]
-
Time-Course Experiment: Evaluate the stability of the compound in your cell culture medium and within the cells over the time course of your experiment.
-
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | TPL2 (MAP3K8) | [1] |
| Biochemical IC50 | 1.3 nM | [1] |
| Selectivity | No significant off-target binding activity reported in a KINOMEscan™ assay. | [1] |
Signaling Pathway Diagram
Caption: TPL2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is a generalized method to determine if this compound engages with its target, TPL2, in intact cells.
Principle: Ligand binding can stabilize a target protein, leading to an increase in its thermal stability. This change can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in a lysis buffer (without detergents) containing protease and phosphatase inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Quantification: Collect the supernatant (soluble protein fraction) and analyze the amount of TPL2 by Western blotting or other quantitative protein detection methods.
-
Data Analysis: Plot the amount of soluble TPL2 as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Protocol 2: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol provides a quantitative method to measure the binding of this compound to TPL2 in living cells.
Principle: The assay uses Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged TPL2 and a cell-permeable fluorescent tracer that binds to the kinase's active site. A test compound that binds to TPL2 will compete with the tracer, leading to a decrease in the BRET signal.
Methodology:
-
Cell Preparation: Transiently transfect HEK293 cells with a vector encoding a TPL2-NanoLuc® fusion protein. Seed the transfected cells into a 96-well or 384-well white assay plate.[7]
-
Compound Addition: Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium. Add the diluted compound to the cells.
-
Tracer Addition: Add the NanoBRET™ kinase tracer to all wells at a final concentration determined by prior optimization.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for a period of time (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium with the target.
-
Substrate Addition: Add NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor to the wells.[7]
-
BRET Measurement: Read the plate within 20 minutes on a luminometer equipped with two filters to measure donor (450 nm) and acceptor (610 nm) emission.[7]
-
Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value, which reflects the intracellular potency of the compound.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 6. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 7. eubopen.org [eubopen.org]
interpreting unexpected results in Tilpisertib experiments
Welcome to the technical support center for Tilpisertib, a selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected results and troubleshoot common issues encountered during in vitro and in vivo experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective inhibitor of TPL2 (MAP3K8), a serine/threonine kinase. TPL2 is a key component of the mitogen-activated protein kinase (MAPK) signaling cascade.[1] Specifically, TPL2 is the primary regulator of the MEK-ERK signaling pathway downstream of pro-inflammatory stimuli such as lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNFα), and interleukin-1 beta (IL-1β). By inhibiting TPL2, this compound blocks the phosphorylation and activation of downstream kinases MEK1/2 and subsequently ERK1/2, leading to a reduction in the production of pro-inflammatory cytokines like TNFα, IL-1β, and IL-6.
Q2: What are the expected cellular effects of this compound treatment?
In responsive cell types (e.g., monocytes, macrophages), treatment with this compound is expected to lead to:
-
A significant reduction in the phosphorylation of MEK1/2 and ERK1/2 upon stimulation with inflammatory agents like LPS or TNFα.
-
Decreased production and secretion of pro-inflammatory cytokines, including TNFα, IL-1β, and IL-6.
-
In disease models driven by TPL2-mediated inflammation, a reduction in cell proliferation, survival, or other disease-specific phenotypes.
Q3: In which experimental systems is this compound expected to be active?
This compound is expected to be most active in cellular systems where the TPL2-MEK-ERK pathway is a key driver of the observed phenotype. This is particularly relevant in immune cells such as monocytes and macrophages in response to inflammatory stimuli. It is also relevant in cancer cell lines where TPL2 signaling contributes to proliferation and survival.
Troubleshooting Guides for Unexpected Results
Scenario 1: No Inhibition of MEK/ERK Phosphorylation Observed
You have treated your cells with this compound, stimulated them with an appropriate ligand (e.g., LPS, TNFα), and performed a Western blot for phosphorylated MEK (p-MEK) and phosphorylated ERK (p-ERK). Unexpectedly, you see no difference in p-MEK or p-ERK levels between this compound-treated and untreated samples.
| Potential Cause | Recommended Action |
| Compound Inactivity | Verify the storage conditions and age of your this compound stock. Prepare fresh dilutions for each experiment. Confirm the final concentration used in the assay. |
| Suboptimal Stimulation | Ensure that your stimulating ligand (e.g., LPS, TNFα) is active and used at an optimal concentration. Perform a time-course experiment to determine the peak of MEK/ERK phosphorylation in your system. |
| Incorrect Timing | Optimize the pre-incubation time with this compound before adding the stimulus. A pre-incubation of 1-2 hours is typically sufficient. |
| Cell Line Insensitivity | Confirm that your cell line expresses TPL2 and that the MEK/ERK pathway is activated by your chosen stimulus in a TPL2-dependent manner. This can be verified by TPL2 knockdown or knockout experiments. |
| Alternative Signaling Pathways | In some cellular contexts, MEK/ERK can be activated by other MAP3Ks (e.g., RAF kinases) or through receptor tyrosine kinase signaling.[2] Consider if your experimental conditions could be activating parallel pathways. |
Scenario 2: Cell Viability is Unaffected by this compound Treatment
You are working with a cancer cell line where you hypothesize that TPL2 signaling is driving proliferation. However, after treating with a range of this compound concentrations, you observe no change in cell viability or proliferation.
| Potential Cause | Recommended Action |
| Lack of Target Engagement | First, confirm that this compound is inhibiting TPL2 activity in your cells by assessing p-MEK/p-ERK levels as described in Scenario 1. |
| TPL2 is Not a Key Driver | The TPL2 pathway may not be the primary driver of proliferation in your chosen cell line. Other pathways, such as the PI3K/AKT pathway, may be more dominant. |
| Acquired Resistance | Cells can develop resistance to kinase inhibitors through various mechanisms, including the upregulation of compensatory signaling pathways.[3][4] Overexpression of other kinases, such as receptor tyrosine kinases, can bypass the inhibition of TPL2.[2] |
| Incorrect Assay Endpoint | Ensure that the duration of your viability assay is sufficient to observe an effect. Some inhibitors may induce senescence or a delayed apoptotic response. |
Experimental Protocols
Western Blotting for Phosphorylated Proteins
This protocol is for the detection of phosphorylated MEK1/2 and ERK1/2.
-
Sample Preparation:
-
Culture cells to the desired confluency and treat with this compound for the optimized pre-incubation time.
-
Stimulate cells with the appropriate ligand (e.g., LPS, TNFα) for the optimal duration.
-
Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[5][6]
-
Quantify protein concentration using a standard method (e.g., BCA assay).
-
-
Gel Electrophoresis and Transfer:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[5][7]
-
Incubate the membrane with primary antibodies against p-MEK1/2, p-ERK1/2, total MEK1/2, and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Capture the image using a digital imager or X-ray film.
-
Quantify band intensities and normalize phosphoprotein levels to total protein levels.
-
In Vitro Kinase Assay
This is a general protocol to assess the direct inhibitory activity of this compound on recombinant TPL2.
-
Assay Setup:
-
Prepare a reaction buffer (e.g., 25 mM HEPES, 10 mM MgCl2, 1 mM DTT).
-
In a 96-well plate, add recombinant TPL2 enzyme and a suitable substrate (e.g., inactive MEK1).
-
Add varying concentrations of this compound or a vehicle control (e.g., DMSO).
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Reaction Initiation and Termination:
-
Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be at or near the Km for TPL2 to accurately determine the IC50.[8]
-
Incubate for a predetermined time at 30°C.
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The detection method will depend on the assay format. Common methods include:
-
Radiometric assays: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[8]
-
Luminescence-based assays: Measuring the amount of ATP remaining (e.g., Kinase-Glo®) or ADP produced (e.g., ADP-Glo™).[9]
-
Fluorescence-based assays: Using a fluorescently labeled substrate or antibody.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Signaling Pathway Diagram
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Loss of Tpl2 activates compensatory signaling and resistance to EGFR/MET dual inhibition in v-RAS transduced keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Overexpression of Tpl2 is linked to imatinib resistance and activation of MEK‐ERK and NF‐κB pathways in a model of chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TPL2 enforces RAS-induced inflammatory signaling and is activated by point mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 6. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bmglabtech.com [bmglabtech.com]
how to minimize Tilpisertib-induced cytotoxicity in cell culture
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address and minimize cytotoxicity observed during in vitro cell culture experiments with Tilpisertib.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as GS-4875 or GS-5290) is a small molecule inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also known as MAP3K8 or Cot.[1][2][3] TPL2 is a key upstream regulator of the MEK-ERK signaling pathway.[3][4] By inhibiting TPL2, this compound is expected to reduce the production and signaling of pro-inflammatory cytokines like TNFα, which is why it is under investigation for inflammatory diseases such as ulcerative colitis.[3][4][5]
Q2: Why am I observing high levels of cell death in my cultures treated with this compound?
Observing cytotoxicity in cell culture when using a kinase inhibitor like this compound can stem from several factors:
-
On-Target Cytotoxicity: The intended pharmacological effect of inhibiting the TPL2-MEK-ERK pathway, which is crucial for the proliferation and survival of certain cell types, may lead to cell death, particularly at high concentrations or after prolonged exposure.
-
Off-Target Effects: At higher concentrations, this compound may interact with other cellular targets beyond TPL2, potentially triggering unintended cytotoxic pathways.[6][7]
-
Oxidative Stress: Many small molecule drugs can induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and death.[8][9]
-
Solvent Toxicity: The vehicle used to dissolve this compound, commonly DMSO, can be toxic to cells at concentrations that are too high.[6][10]
-
Suboptimal Culture Conditions: Factors such as cell density, serum concentration, and prolonged incubation can exacerbate drug-induced cytotoxicity.[10][11][12]
Q3: How can I determine if the cell death I'm observing is due to apoptosis or necrosis?
Distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell death) is critical for understanding the mechanism of cytotoxicity. Standard methods include:
-
Flow Cytometry with Annexin V and Propidium Iodide (PI) Staining: This is a common and effective method. Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptotic and necrotic cells.
-
Caspase Activity Assays: Apoptosis is executed by a family of proteases called caspases.[13][14] Measuring the activity of key caspases (e.g., Caspase-3, -8, -9) using colorimetric, fluorometric, or luminescence-based assays can confirm the involvement of apoptotic pathways.
-
Morphological Assessment: Using microscopy, apoptotic cells often appear shrunken with condensed chromatin and intact membranes, while necrotic cells appear swollen and exhibit membrane rupture.
Section 2: Troubleshooting Guide to Minimize Cytotoxicity
This section provides solutions to common issues encountered when working with this compound in cell culture.
Issue: Excessive Cell Death at Expected Efficacious Concentrations
If you observe significant cytotoxicity that may be confounding your experimental results, consider the following strategies.
Solution A: Optimize this compound Concentration and Incubation Time
The most critical first step is to determine the lowest effective concentration and shortest exposure time required to achieve the desired biological effect while minimizing cell death.[6]
Workflow for Optimizing this compound Dose and Time
Caption: Workflow for optimizing drug concentration and exposure time.
A detailed protocol for determining the IC50 (concentration for 50% inhibition of viability) or EC50 (concentration for 50% of maximal effect on a functional endpoint) is provided in Protocol 1 .
Data Presentation: Dose-Response Analysis
| Cell Line | This compound IC50 (µM) after 24h | This compound IC50 (µM) after 48h | This compound IC50 (µM) after 72h |
|---|---|---|---|
| Cell Line A | |||
| Cell Line B |
| Cell Line C | | | |
Solution B: Co-treatment with Antioxidants
If cytotoxicity is suspected to be caused by oxidative stress, co-incubation with an antioxidant may rescue the cells without interfering with the primary on-target effect of this compound. N-acetylcysteine (NAC) is a common antioxidant used for this purpose.
A detailed method for this is available in Protocol 2 .
Data Presentation: Effect of Antioxidant on Viability
| This compound Conc. (µM) | % Viability (this compound alone) | % Viability (this compound + NAC) |
|---|---|---|
| 0 (Vehicle) | 100 | 100 |
| 1 | ||
| 5 |
| 10 | | |
Solution C: Inhibition of Apoptosis with Caspase Inhibitors
To determine if the intended pharmacological effect of this compound can be separated from apoptosis, a pan-caspase inhibitor such as Z-VAD-FMK can be used.[15][16] This can block the apoptotic cell death cascade, allowing for the study of upstream signaling events.[13][17]
Refer to Protocol 3 for a detailed methodology.
Data Presentation: Effect of Caspase Inhibitor on Viability
| This compound Conc. (µM) | % Viability (this compound alone) | % Viability (this compound + Z-VAD-FMK) |
|---|---|---|
| 0 (Vehicle) | 100 | 100 |
| 1 | ||
| 5 |
| 10 | | |
Issue: Inconsistent or Unreliable Results Between Experiments
Variability in results often points to inconsistencies in experimental setup and controls.
Solution: Standardize Cell Culture Conditions and Controls
-
Cell Density: Ensure cells are seeded at a consistent density and are in the logarithmic growth phase at the start of the experiment.[10]
-
Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Serum Concentration: Be aware that serum components can interact with compounds. While serum starvation can synchronize cells, it can also induce stress and apoptosis on its own.[12][18] If used, the duration of starvation must be carefully optimized.
-
Controls: Always include the proper controls in every experiment to ensure the observed effects are due to the drug itself.
Diagram of a Proper Experimental Setup
Caption: Essential controls for an in vitro drug treatment experiment.
Section 3: Key Experimental Protocols
Protocol 1: Determining IC50/EC50 using an MTT Assay
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50).
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in medium).[10]
-
Treatment: Remove the old medium from the cells and add 100 µL of the various this compound dilutions or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan crystals form.[19]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the results as % viability versus log[this compound concentration]. Use non-linear regression to calculate the IC50 value.
Protocol 2: Co-treatment with N-acetylcysteine (NAC)
This protocol assesses if an antioxidant can mitigate this compound-induced cytotoxicity.
-
Follow steps 1 and 2 from Protocol 1 .
-
Prepare Treatment Media: Create two sets of this compound dilutions: one with this compound alone and another with this compound plus a fixed, non-toxic concentration of NAC (e.g., 1-5 mM). Include controls for vehicle alone and NAC alone.
-
Treatment and Incubation: Add the prepared media to the cells and incubate for the desired time.
-
Analysis: Perform an MTT assay as described in Protocol 1 (steps 5-8) and compare the viability curves for this compound with and without NAC.
Protocol 3: Co-treatment with a Pan-Caspase Inhibitor (Z-VAD-FMK)
This protocol helps determine if apoptosis is the primary mode of cell death.
-
Cell Seeding: Plate cells as described in Protocol 1 .
-
Pre-treatment: Pre-incubate one set of cells with a pan-caspase inhibitor like Z-VAD-FMK (e.g., 20-50 µM) for 1-2 hours before adding this compound.
-
This compound Treatment: Add the serial dilutions of this compound (prepared in media with or without Z-VAD-FMK) to the appropriate wells.
-
Incubation and Analysis: Incubate for the desired time and assess cell viability using an MTT assay as described in Protocol 1 . A significant increase in viability in the Z-VAD-FMK co-treated cells indicates that cytotoxicity is largely apoptosis-dependent.
Section 4: this compound Signaling Pathway
The diagram below illustrates the signaling pathway targeted by this compound and its potential connection to cytotoxic responses.
Caption: this compound inhibits TPL2, blocking the MEK/ERK pathway.
References
- 1. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. This compound Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 8. Antioxidants as precision weapons in war against cancer chemotherapy induced toxicity – Exploring the armoury of obscurity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dietary antioxidants during cancer chemotherapy: impact on chemotherapeutic effectiveness and development of side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Starvation-induced activation of ATM/Chk2/p53 signaling sensitizes cancer cells to cisplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scbt.com [scbt.com]
- 14. 半胱天冬酶抑制剂和活化剂 [sigmaaldrich.com]
- 15. Study of caspase inhibitors for limiting death in mammalian cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Chemical caspase inhibitors enhance cell culture viabilities and protein titer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Inhibiting apoptosis in mammalian cell culture using the caspase inhibitor XIAP and deletion mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. kosheeka.com [kosheeka.com]
Tilpisertib stability and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the anticipated stability and storage of Tilpisertib, alongside troubleshooting for common experimental issues. As this compound is currently in clinical development, detailed proprietary stability data is not publicly available. The information provided is based on the general characteristics of its chemical class and standard practices for oral formulations in clinical trials.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
A1: While specific stability data for this compound is not published, a commercial supplier suggests storage at room temperature in the continental US, with conditions potentially varying elsewhere.[1] As a quinolone-class compound, it is prudent to protect it from light and humidity.[2] For research purposes, it is recommended to store this compound in a cool, dry, and dark environment.
Q2: I've observed discoloration of my this compound sample. What could be the cause?
A2: Discoloration can be an indicator of chemical degradation. For compounds in the quinolone class, this could be initiated by exposure to light (photodegradation) or interaction with excipients if formulated.[2] Ensure the product is stored in a light-protected container and minimize exposure to ambient light during handling.
Q3: My this compound solution appears cloudy or has precipitated. What should I do?
A3: Cloudiness or precipitation can indicate poor solubility or that the compound has fallen out of solution. This may be influenced by the solvent used, the concentration of the solution, or the storage temperature. Quinolone derivatives have been noted to have low aqueous solubility.[3] Re-dissolving the compound by gentle warming or sonication may be attempted, but if the issue persists, preparing a fresh solution is recommended.
Q4: How does temperature affect the stability of this compound?
A4: High temperatures can accelerate the degradation of pharmaceutical compounds. While specific data for this compound is unavailable, general guidelines for drug storage recommend avoiding temperatures above 25°C.[4] Conversely, freezing solutions can also be detrimental, potentially leading to precipitation of the active ingredient.[4] For quinolones, multiple freeze-thaw cycles have been shown to affect stability.[5]
Q5: What type of formulation is being used for this compound in clinical trials?
A5: this compound fosmecarbil is being administered as an oral tablet in its clinical trials for ulcerative colitis.[6] Early-phase clinical trial formulations are often designed for simplicity and flexibility to accommodate a range of doses.[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent experimental results | Degradation of this compound stock solution. | Prepare fresh stock solutions more frequently. Protect stock solutions from light and store at a consistent, cool temperature. |
| Inaccurate dosage due to precipitation. | Visually inspect solutions before use. If precipitation is observed, attempt to redissolve or prepare a fresh solution. | |
| Loss of compound activity | Exposure to harsh environmental conditions (light, high temperature). | Always store this compound in its original or a light-proof, airtight container. Minimize the time the compound is exposed to ambient conditions during experiments. |
| Incompatibility with other reagents in the experiment. | Review the experimental protocol for any potentially reactive components. | |
| Difficulty dissolving the compound | Low aqueous solubility. | Consider the use of co-solvents or alternative buffer systems. The pH of the solution can also significantly impact the solubility of quinolone derivatives. |
Signaling Pathway
This compound is an inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8. TPL2 is a key kinase in the MAP kinase signaling cascade, which plays a crucial role in inflammatory responses.[8][9] Inhibition of TPL2 is expected to reduce the production of inflammatory cytokines like TNFα.[9]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. so01.tci-thaijo.org [so01.tci-thaijo.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 5. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. contractpharma.com [contractpharma.com]
- 8. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 9. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
avoiding Tilpisertib degradation in experimental setups
Welcome to the Tilpisertib Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in experimental setups. This guide aims to help you mitigate degradation and ensure the reproducibility of your results.
Disclaimer: As "this compound" appears to be a novel compound with limited public information, this guide is based on the general principles of handling small molecule kinase inhibitors. The recommendations provided should be adapted to the specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound fosmecarbil, also known as GS-5290, is an orally administered small molecule inhibitor under development for the treatment of inflammatory bowel diseases like ulcerative colitis.[1][2] It functions by targeting Tumor Progression Locus 2 (TPL2), a kinase involved in inflammatory signaling pathways.[2] By inhibiting TPL2, this compound aims to reduce inflammation. Clinical trials are currently in Phase 2 to evaluate its efficacy and safety.[1][2][3][4][5]
Q2: What are the common causes of small molecule inhibitor degradation in the lab?
A2: Small molecule inhibitors can be sensitive to various environmental factors. The most common causes of degradation include:
-
Hydrolysis: Reaction with water molecules, which can be accelerated by pH changes.
-
Oxidation: Degradation caused by reaction with oxygen, which can be catalyzed by light or metal ions.
-
Photodecomposition: Degradation upon exposure to light, particularly UV or blue light.[6][7]
-
Temperature Instability: Both high temperatures and repeated freeze-thaw cycles can lead to degradation.
Q3: How can I tell if my this compound has degraded?
A3: Degradation can manifest in several ways, including:
-
Inconsistent experimental results: This is often the first sign of a problem.[8]
-
Changes in physical appearance: Discoloration, precipitation, or cloudiness in a solution.
-
Altered analytical profile: The appearance of new peaks or changes in the retention time of the main peak when analyzed by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Issue 1: Inconsistent IC50 Values or Loss of Potency
Inconsistent IC50 values or a gradual loss of potency are common indicators of compound degradation.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Improper Storage | Store this compound as a powder at -20°C or -80°C in a desiccator. For solutions in DMSO, store in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. | Consistent potency across experiments. |
| Photodegradation | Protect from light at all stages of handling. Use amber vials or tubes and cover with aluminum foil.[6][9] Minimize exposure to ambient light during preparation. | Reduced variability in results. |
| Oxidation | Use de-gassed solvents to prepare solutions. Consider adding antioxidants if compatible with the experimental system. | Improved stability and reproducibility. |
| Hydrolysis | Prepare fresh solutions from powder for each experiment. Avoid prolonged storage of aqueous solutions. | Consistent IC50 values. |
Issue 2: Poor Solubility or Precipitation in Media
Poor solubility can lead to inaccurate dosing and unreliable results.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Low Aqueous Solubility | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO).[10] Serially dilute in culture media to the final working concentration, ensuring thorough mixing. | Clear solution with no visible precipitate. |
| Compound Saturation | Determine the maximum solubility of this compound in your specific culture medium. Do not exceed this concentration. | Accurate and reproducible dosing. |
| pH Effects | Check the pH of your final solution. Adjust if necessary, as pH can affect the solubility of some compounds. | Improved solubility and stability. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
Calibrated micropipettes
Procedure:
-
Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex briefly until the powder is completely dissolved.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general method for assessing the purity of a this compound solution.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5% to 95% B
-
15-18 min: 95% B
-
18-19 min: 95% to 5% B
-
19-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or as determined by UV-Vis scan)
-
Prepare a sample of this compound at approximately 1 mg/mL in a suitable solvent.
-
Inject the sample and analyze the chromatogram for the presence of degradation peaks.
Visualizing Key Processes
Hypothetical TPL2 Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway involving TPL2, the target of this compound.
Caption: Hypothetical TPL2 signaling pathway inhibited by this compound.
Experimental Workflow for this compound Stability Testing
This workflow outlines the steps to assess the stability of this compound under different conditions.
Caption: Workflow for assessing this compound stability under stress conditions.
Troubleshooting Logic for Inconsistent Results
This diagram provides a logical flow for troubleshooting inconsistent experimental outcomes.
Caption: Logical steps for troubleshooting inconsistent experimental results.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 3. This compound for Ulcerative Colitis · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 6. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 7. urgent.supply [urgent.supply]
- 8. researchgate.net [researchgate.net]
- 9. camlab.co.uk [camlab.co.uk]
- 10. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Western Blot Results with Tilpisertib
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for inconsistent Western blot results when using Tilpisertib (GS-4875).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as GS-4875) is a potent and highly selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1][2] TPL2 is a serine/threonine kinase that plays a crucial role in the inflammatory response. By inhibiting TPL2, this compound blocks the downstream activation of the MEK-ERK signaling pathway, which in turn reduces the production of pro-inflammatory cytokines like TNFα.[1][2]
Q2: What are the primary downstream targets to monitor in a Western blot experiment with this compound?
A2: The primary downstream targets to assess the efficacy of this compound are the phosphorylated forms of MEK (p-MEK) and ERK (p-ERK).[1] Treatment with this compound is expected to cause a dose-dependent decrease in the levels of p-MEK and p-ERK, while the total levels of MEK and ERK proteins should remain unchanged. It is also possible to probe for phosphorylated TPL2 (p-TPL2) as a direct target engagement marker.
Q3: What could be the reason for seeing no change in p-MEK or p-ERK levels after this compound treatment?
A3: Several factors could contribute to this observation:
-
Inactive Compound: Ensure the this compound compound is properly stored and has not expired.
-
Insufficient Dose or Treatment Time: The concentration of this compound or the duration of the treatment may be insufficient to inhibit the TPL2 pathway in your specific cell type or experimental conditions. A dose-response and time-course experiment is recommended.
-
Cellular Context: The TPL2-MEK-ERK pathway may not be the primary driver of MEK/ERK phosphorylation in your specific cell model or under your specific stimulation conditions.
-
Technical Issues: Problems with antibody quality, buffer composition, or other steps in the Western blot protocol can lead to inaccurate results.
Q4: I am observing high background on my Western blots. What could be the cause?
A4: High background can be caused by several factors:
-
Inadequate Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% BSA in TBST for phospho-antibodies) and that the blocking step is performed for a sufficient duration (e.g., 1 hour at room temperature or overnight at 4°C).
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations may need to be optimized. High concentrations can lead to non-specific binding.
-
Insufficient Washing: Increase the number and duration of washes with TBST to remove unbound antibodies.
-
Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out during the procedure.
Troubleshooting Guide for Inconsistent Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| Weak or No Signal for p-MEK/p-ERK | 1. Ineffective this compound treatment. 2. Low protein concentration in the lysate. 3. Suboptimal primary or secondary antibody dilution. 4. Inefficient protein transfer to the membrane. 5. Presence of phosphatases in the sample. | 1. Verify this compound activity and optimize dose and treatment time. 2. Ensure adequate protein loading (20-30 µg of total protein is a good starting point). 3. Titrate primary and secondary antibodies to find the optimal concentration. 4. Confirm successful transfer using Ponceau S staining. 5. Always include phosphatase inhibitors in your lysis buffer. |
| High Background | 1. Inadequate blocking. 2. Antibody concentration is too high. 3. Insufficient washing. 4. Contaminated buffers. | 1. Use 5% BSA in TBST for blocking when detecting phosphorylated proteins. 2. Perform an antibody titration to determine the optimal dilution. 3. Increase the number and duration of washes with TBST. 4. Prepare fresh buffers for each experiment. |
| Non-specific Bands | 1. Primary antibody cross-reactivity. 2. Protein degradation. 3. Too much protein loaded on the gel. | 1. Use a highly specific monoclonal antibody if available. 2. Add a protease inhibitor cocktail to your lysis buffer and keep samples on ice. 3. Reduce the amount of protein loaded per lane. |
| Inconsistent Results Between Replicates | 1. Uneven protein loading. 2. Variability in sample preparation. 3. Inconsistent incubation times or temperatures. 4. Uneven transfer. | 1. Carefully quantify protein concentration and load equal amounts for each sample. 2. Standardize the sample preparation protocol. 3. Ensure consistent incubation conditions for all blots. 4. Ensure good contact between the gel and membrane and remove any air bubbles. |
| Unexpected Changes in Total Protein Levels | 1. This compound may have off-target effects affecting protein stability. 2. Uneven protein loading or transfer. | 1. While this compound is highly selective, off-target effects are a possibility with any kinase inhibitor.[3] Review literature for known off-target effects. 2. Normalize the signal of your target protein to a loading control like GAPDH or β-actin. |
Experimental Protocols
Detailed Protocol for Western Blot Analysis of p-MEK and p-ERK after this compound Treatment
This protocol is adapted from established methods for analyzing the phosphorylation of MAP kinase pathway proteins.[4][5]
1. Cell Lysis and Protein Extraction
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer (50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
3. SDS-PAGE and Membrane Transfer
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load samples onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., rabbit anti-p-MEK or rabbit anti-p-ERK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. A starting dilution of 1:1000 is recommended, but should be optimized.[6]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk/TBST for 1 hour at room temperature. A starting dilution of 1:2000 to 1:5000 is recommended.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection and Analysis
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
-
To analyze total protein levels, the membrane can be stripped and re-probed with antibodies against total MEK and total ERK.
-
Quantify band intensities using densitometry software and normalize the phosphorylated protein signal to the total protein signal.
Quantitative Data Summary
The following table provides a representative example of the expected dose-dependent inhibition of p-MEK and p-ERK by this compound in a stimulated cell line. This is a hypothetical data set for illustrative purposes.
| This compound Conc. (nM) | p-MEK/Total MEK (Relative Densitometry Units) | p-ERK/Total ERK (Relative Densitometry Units) |
| 0 (Vehicle) | 1.00 ± 0.12 | 1.00 ± 0.15 |
| 1 | 0.85 ± 0.10 | 0.88 ± 0.11 |
| 10 | 0.52 ± 0.08 | 0.55 ± 0.09 |
| 100 | 0.15 ± 0.04 | 0.18 ± 0.05 |
| 1000 | 0.05 ± 0.02 | 0.06 ± 0.03 |
Visualizations
Signaling Pathway of this compound Action
Caption: TPL2/MEK/ERK signaling cascade and the inhibitory action of this compound.
Experimental Workflow for Western Blot Analysis
Caption: Step-by-step workflow for Western blot analysis of this compound's effects.
References
- 1. This compound | Tpl2/MAP3K8 inhibitor | Probechem Biochemicals [probechem.com]
- 2. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of TPL2/MAP3K8 Blocks Human Cytotoxic T Lymphocyte Effector Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lipopolysaccharide Activation of the TPL-2/MEK/Extracellular Signal-Regulated Kinase Mitogen-Activated Protein Kinase Cascade Is Regulated by IκB Kinase-Induced Proteolysis of NF-κB1 p105 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
controlling for solvent effects of DMSO in Tilpisertib studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling for the solvent effects of Dimethyl Sulfoxide (DMSO) in studies involving Tilpisertib.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as GS-5290 or GS-4875) is an orally administered, potent small molecule inhibitor of the serine/threonine kinase TPL2 (Tumor Progression Locus 2), also known as MAP3K8 or Cot.[1][2][3] TPL2 is a key upstream regulator in the MEK-ERK signaling pathway, which plays a crucial role in the production of inflammatory cytokines like TNF-α.[3] By inhibiting TPL2, this compound demonstrates anti-inflammatory activity and is under development for treating inflammatory conditions such as ulcerative colitis.[4][5][6][7]
Q2: Why is DMSO a necessary solvent for this compound, and what are the general concerns with its use?
Like many small-molecule kinase inhibitors, this compound is hydrophobic and has low solubility in aqueous solutions. DMSO is a powerful and versatile organic solvent capable of dissolving such compounds for in vitro and in vivo studies.[8][9] While essential, DMSO is not biologically inert. At certain concentrations, it can exert its own biological effects, potentially confounding experimental results.[10] These effects can range from cytotoxicity at high concentrations to specific modulation of signaling pathways even at low, non-toxic concentrations.[11][12][13]
Q3: What are the known off-target effects of DMSO on signaling pathways relevant to this compound research?
DMSO can directly influence several signaling pathways, some of which overlap with the pathways studied in the context of this compound. It is critical to account for these effects:
-
MAPK Pathway: DMSO has been shown to inhibit the phosphorylation of JNK and p38 MAP kinases by as much as 50%, while leaving ERK activation largely unaffected.[14] It can also trigger a transient activation of p38 signaling in some contexts.[15]
-
NF-κB Pathway: DMSO can suppress TNF-α-induced activation of NF-κB.[16]
-
PI3K/AKT Pathway: Studies have indicated that DMSO can cause an irreversible inhibition of the PI3K/AKT signaling pathway.[15]
-
Other Effects: DMSO can induce the expression of Heme Oxygenase-1 (HO-1) via the JNK and Nrf2 pathways.[17] Its effects are often heterogeneous and can vary significantly based on the cell line, DMSO concentration, and exposure time.[11][13]
Q4: How do I properly design an experiment to control for the effects of DMSO?
The most critical element is the inclusion of a proper vehicle control .
-
Determine the final DMSO concentration: Identify the highest concentration of DMSO that will be present in any experimental well. This will be in the well treated with the highest concentration of this compound.
-
Create a matched vehicle control: The vehicle control group must contain cells treated with culture medium containing the exact same final concentration of DMSO as the highest-concentration drug-treated group, but without this compound.[18][19]
-
Maintain consistency: All experimental conditions, including the vehicle control, should have a constant final concentration of DMSO. If you perform serial dilutions of this compound, these should ideally be done in 100% DMSO first, so that a consistent small volume can be added to the culture medium, ensuring the final DMSO concentration is the same across all wells.[18][20]
Troubleshooting Guide
Problem: My vehicle control (DMSO only) is showing significant inhibition of p38 or JNK phosphorylation compared to the untreated control.
-
Explanation: This is a known biological effect of DMSO.[14] DMSO can inhibit the phosphorylation of stress-activated protein kinases like p38 and JNK.
-
Solution: This effect underscores the importance of using the vehicle control, not an untreated control, as the baseline for calculating the specific effect of this compound. The true effect of this compound should be determined by comparing the drug-treated group to the DMSO-only vehicle control group.
Problem: I am observing high variability in results between replicate wells treated with this compound.
-
Explanation: This could be due to the poor solubility of this compound if the DMSO concentration is too low, leading to precipitation of the compound. When a concentrated DMSO stock is diluted into an aqueous buffer or medium, the compound can sometimes fall out of solution.[20]
-
Solution:
-
Ensure your stock solution of this compound in 100% DMSO is fully dissolved.
-
When diluting the stock into your final assay medium, add the small volume of DMSO stock directly to the medium with immediate and thorough mixing. Avoid making intermediate dilutions in aqueous solutions.[20]
-
Visually inspect the medium for any signs of precipitation after adding the compound.
-
Problem: this compound appears less potent than expected, or the dose-response curve is unusual.
-
Explanation: DMSO can have complex, dose-dependent effects that may mask the true activity of the inhibitor. At very low concentrations (e.g., 0.01% to 0.06%), DMSO can have cytoprotective or growth-promoting (hormetic) effects in some cell lines.[10] This could counteract the intended anti-proliferative or pro-apoptotic effects of this compound at lower concentrations. Furthermore, DMSO can alter protein-ligand binding kinetics, primarily by increasing solvent viscosity, which can reduce the association rate of the drug to its target.[21]
-
Solution:
-
Run a DMSO dose-response curve: First, test the effects of a range of DMSO concentrations (e.g., from 0.01% to 1%) on your specific cell line and assay endpoint. This will establish the concentration at which DMSO itself begins to have an effect.[19]
-
Select an appropriate concentration: Choose a final DMSO concentration for your this compound experiments that is in the non-responsive range for your cells, typically below 0.5% and ideally at or below 0.1%.[8][19]
-
Analyze data carefully: Always subtract the background signal from the vehicle control to isolate the specific effect of this compound.
-
Quantitative Data on DMSO Effects
Table 1: Effect of DMSO on MAPK Activation and Cell Proliferation
| Parameter | Cell Type | DMSO Concentration | Observed Effect | Citation |
| JNK Phosphorylation | HAECs | Not specified | ~51% decrease | [14] |
| p38 Phosphorylation | HAECs | Not specified | ~50% decrease | [14] |
| ERK Phosphorylation | HAECs | Not specified | No significant change | [14] |
| Cell Proliferation | Hep G2 | 0.1% - 0.5% | Minimal inhibition | [12] |
| Cell Proliferation | Hep G2 | 1% | Moderate inhibition | [12] |
| Cell Proliferation | Hep G2 | 3% - 5% | Strong inhibition / Cytotoxicity | [12] |
| General Cytotoxicity | Most Cell Lines | < 0.5% | Generally tolerated | [8] |
| General Cytotoxicity | Most Cell Lines | > 1% | Potential for cytotoxicity | [22] |
Experimental Protocols
Protocol: Cell-Based Assay for this compound Activity with DMSO Control
This protocol provides a general framework for a cell-based assay, such as measuring cytokine inhibition via ELISA or target phosphorylation via Western Blot.
-
Preparation of this compound Stock Solution:
-
Dissolve this compound powder in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is completely dissolved. Gentle vortexing or sonication may be required.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Serial Dilutions:
-
Perform serial dilutions of the 10 mM this compound stock in 100% DMSO. For example, to create a 1:3 dilution series, mix 10 µL of the higher concentration stock with 20 µL of 100% DMSO.
-
This method ensures that the compound remains soluble and that the same volume can be added to the assay wells, keeping the final DMSO concentration constant.[20]
-
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate at a density appropriate for your assay and allow them to adhere or stabilize overnight.
-
The next day, treat the cells. For a final DMSO concentration of 0.1% in a final volume of 200 µL, you would add 0.2 µL of each DMSO dilution stock.
-
Test Wells: Add 0.2 µL of the respective this compound-in-DMSO dilutions.
-
Vehicle Control Wells: Add 0.2 µL of 100% DMSO.
-
Untreated Control Wells (Optional): Add 0.2 µL of sterile PBS or culture medium (note: this is not the primary baseline for inhibition calculation).
-
Gently mix the plate immediately after adding the compounds.
-
-
Incubation and Assay Procedure:
-
Incubate the cells for the desired period (e.g., 1 hour for phosphorylation studies, 24 hours for cytokine production).
-
Following incubation, proceed with your specific assay protocol (e.g., cell lysis for Western Blot, collection of supernatant for ELISA).
-
-
Data Analysis:
-
Calculate the percentage of activity (e.g., cytokine level, protein phosphorylation) for each this compound concentration relative to the vehicle control .
-
Formula: % Activity = (Signal_this compound / Signal_VehicleControl) * 100
-
% Inhibition = 100 - % Activity
-
Visualizations
References
- 1. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 2. This compound Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 6. clinicaltrials.eu [clinicaltrials.eu]
- 7. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 8. lifetein.com [lifetein.com]
- 9. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery [mdpi.com]
- 10. Effects of Solvent Dimethyl Sulfoxide Invites a Rethink of Its Application in Amyloid Beta Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 13. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models | Quanterix [quanterix.com]
- 14. researchgate.net [researchgate.net]
- 15. Combined inhibition of PI3K and activation of MAPK p38 signaling pathways trigger erythroid alternative splicing switch of 4.1R pre-mRNA in DMSO-induced erythroleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Dimethyl sulfoxide induces heme oxygenase-1 expression via JNKs and Nrf2 pathways in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. portal.research.lu.se [portal.research.lu.se]
- 22. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
Validation & Comparative
Validating Tilpisertib's TPL2 Inhibition in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the inhibitory activity of Tilpisertib, a potent and selective TPL2 kinase inhibitor, in a new cell line. It offers a direct comparison with another known TPL2 inhibitor and presents detailed experimental protocols to ensure robust and reproducible results.
Introduction to TPL2 and this compound
Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or COT, is a key serine/threonine kinase that plays a critical role in the inflammatory response.[1] It functions as an essential upstream activator of the MEK/ERK signaling cascade, which in turn regulates the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[1][2] Dysregulation of the TPL2 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target.[1][2]
This compound (GS-4875) is a highly selective, first-in-class TPL2 inhibitor developed by Gilead Sciences.[2] It has demonstrated potent inhibition of the TPL2 kinase and subsequent suppression of inflammatory signaling.[2] This guide will focus on validating its efficacy in the human monocytic cell line, THP-1, a well-established model for studying macrophage function and inflammatory responses.
TPL2 Signaling Pathway
The following diagram illustrates the canonical TPL2 signaling pathway, which is initiated by stimuli such as lipopolysaccharide (LPS) binding to Toll-like receptors (TLRs).
Caption: The TPL2 signaling cascade from TLR4 activation to cytokine production.
Comparative Inhibitor Performance
To objectively assess this compound's efficacy, its performance should be benchmarked against other known TPL2 inhibitors. This section provides a comparison with "Tpl2 Kinase Inhibitor 1," a commercially available and well-characterized compound.
| Inhibitor | Target | IC50 (in vitro kinase assay) | Cell-Based Potency (LPS-induced TNF-α) | Selectivity Profile |
| This compound (GS-4875) | TPL2 | 1.3 nM [2] | 667 nM (in rats)[2] | Highly selective with no significant off-target binding.[2] |
| Tpl2 Kinase Inhibitor 1 | TPL2 | 50 nM [3][4][5][6] | 700 nM (in human monocytes)[6][7] | Selective for Tpl2 over MEK, p38, Src, and PKC.[7][8] |
Experimental Workflow for Validation in THP-1 Cells
The following diagram outlines the key experimental steps to validate this compound's inhibition of TPL2 in a new cell line, such as THP-1.
Caption: Workflow for validating TPL2 inhibitor efficacy in THP-1 macrophages.
Detailed Experimental Protocols
Cell Culture and Differentiation of THP-1 Cells
-
Cell Line: Human THP-1 monocytic leukemia cells.
-
Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.
-
Differentiation:
-
Seed THP-1 monocytes at a density of 5 x 10^5 cells/mL in a 6-well plate.
-
Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.
-
Incubate for 48-72 hours to allow for differentiation into adherent macrophage-like cells.
-
Replace the media with fresh, PMA-free culture medium and rest the cells for 24 hours before inhibitor treatment.
-
Inhibitor Treatment and LPS Stimulation
-
Prepare stock solutions of this compound and the alternative inhibitor in DMSO.
-
Dilute the inhibitors to the desired final concentrations in the culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the culture medium from the differentiated THP-1 cells and add the medium containing the inhibitors (or vehicle control).
-
Pre-incubate the cells with the inhibitors for 1-2 hours at 37°C.
-
Stimulate the cells by adding Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL.
-
Incubate for the desired time points (e.g., 15-30 minutes for p-ERK analysis, 4-6 hours for TNF-α analysis).
Western Blot for Phospho-ERK1/2
-
Cell Lysis:
-
After stimulation, place the plate on ice and wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-ERK1/2 (p44/42) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe for total ERK1/2 as a loading control.
-
TNF-α ELISA
-
Sample Collection: After the desired incubation time post-LPS stimulation, collect the cell culture supernatant.
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for a human TNF-α ELISA kit.
-
Briefly, add standards and samples to the antibody-coated microplate and incubate.
-
Wash the wells and add a biotin-conjugated detection antibody.
-
Wash the wells and add streptavidin-HRP.
-
Wash the wells and add a TMB substrate solution.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
-
In Vitro TPL2 Kinase Assay
-
Immunoprecipitation of TPL2 (Optional, for endogenous kinase):
-
Lyse differentiated THP-1 cells as described for Western blotting.
-
Incubate the cell lysate with an anti-TPL2 antibody overnight at 4°C.
-
Add Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
-
Wash the beads several times with lysis buffer and then with kinase assay buffer.
-
-
Kinase Reaction:
-
Prepare a reaction mixture containing:
-
Immunoprecipitated TPL2 or recombinant TPL2 enzyme.
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).
-
Inactive GST-MEK1 as a substrate.
-
Varying concentrations of this compound or the alternative inhibitor.
-
-
Initiate the reaction by adding ATP (with [γ-32P]ATP for radioactive detection, or unlabeled ATP for Western blot detection).
-
Incubate at 30°C for 30 minutes.
-
-
Detection:
-
Radioactive method: Stop the reaction by adding SDS sample buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and expose to autoradiography film to detect phosphorylated GST-MEK1.
-
Non-radioactive method: Stop the reaction with SDS sample buffer. Perform a Western blot using an antibody specific for phosphorylated MEK1/2.
-
By following this comprehensive guide, researchers can effectively validate the inhibitory action of this compound on TPL2 in a new cell line and generate robust, publication-quality data that objectively compares its performance against other available inhibitors.
References
- 1. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. selleck.co.jp [selleck.co.jp]
- 6. Tpl2 Kinase Inhibitor - CAS 871307-18-5 - Calbiochem | 616373 [merckmillipore.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Tpl2 Kinase Inhibitor (hydrochloride) - Labchem Catalog [catalog.labchem.com.my]
A Comparative Guide to the Selectivity of Tilpisertib and Other MAP3K8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of Tilpisertib (GS-4875), a potent Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8) inhibitor, with other known inhibitors of the same target. The information is intended to assist researchers in selecting the most appropriate chemical tools for their studies.
Introduction to MAP3K8 and its Inhibition
Mitogen-Activated Protein Kinase Kinase Kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2) or Cancer Osaka Thyroid (COT), is a critical serine/threonine kinase. It functions as a key upstream regulator of the MEK-ERK signaling pathway, playing a pivotal role in inflammatory responses. Dysregulation of the MAP3K8 pathway is implicated in various inflammatory diseases and cancers, making it an attractive target for therapeutic intervention.
This compound (GS-4875) is a highly selective, first-in-class TPL2 inhibitor developed by Gilead Sciences for the treatment of inflammatory diseases such as ulcerative colitis.[1] Its high potency and selectivity are crucial for minimizing off-target effects and enhancing its therapeutic window. This guide compares the selectivity profile of this compound with other publicly disclosed MAP3K8 inhibitors.
Quantitative Selectivity Comparison
The following table summarizes the available quantitative data for this compound and other MAP3K8 inhibitors. The primary measure of potency is the half-maximal inhibitory concentration (IC50), which indicates the concentration of an inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value denotes higher potency. Selectivity is assessed by comparing the IC50 for the primary target (MAP3K8) to that of other kinases.
| Inhibitor | Primary Target | IC50 (nM) | Selectivity Profile |
| This compound (GS-4875) | MAP3K8 (TPL2) | 1.3 [1] | Highly selective with no significant off-target binding activity observed in a KINOMEscan™ selectivity assay. [1] |
| Cot inhibitor-2 | MAP3K8 (TPL2) | 1.6[2][3] | Data from a broad kinase panel is not readily available. |
| Tpl2 Kinase Inhibitor 1 | MAP3K8 (Tpl2) | 50[4][5] | Selective over MEK (>40 µM), p38 MAPK (180 µM), Src (>400 µM), MK2 (110 µM), and PKC (>400 µM).[4] |
Note: The comprehensive KINOMEscan™ data for this compound, detailing the specific kinases tested and their corresponding inhibition values, is not publicly available. The statement of its high selectivity is based on the available abstract.[1]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the biological context and experimental approaches discussed, the following diagrams were generated using Graphviz (DOT language).
Caption: The MAP3K8 (TPL2) signaling cascade.
Caption: A typical workflow for assessing kinase inhibitor selectivity.
Experimental Protocols
The determination of inhibitor selectivity relies on robust and well-defined experimental protocols. Below are summaries of common methodologies used in kinase inhibitor profiling.
KINOMEscan™ Assay (Biochemical Binding Assay)
The KINOMEscan™ platform by DiscoverX is a high-throughput, active site-directed competition binding assay used to quantitatively measure the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The kinase is tagged with DNA, and the amount of kinase that binds to the immobilized ligand is quantified using qPCR. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
General Protocol:
-
Reaction Setup: A mixture containing the DNA-tagged kinase, the immobilized ligand, and the test compound at a specified concentration (e.g., 1 µM or in a dose-response format) is prepared in a multi-well plate.
-
Binding and Washing: The reaction is allowed to reach equilibrium. Unbound components are then washed away.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
Data Analysis: The results are typically expressed as a percentage of the control (DMSO vehicle). A lower percentage indicates a stronger interaction. For dose-response experiments, a Kd (dissociation constant) or IC50 value can be determined.
NanoBRET™ Target Engagement Intracellular Kinase Assay (Cellular Assay)
The NanoBRET™ Target Engagement (TE) Intracellular Kinase Assay from Promega allows for the quantitative measurement of compound binding to a specific kinase target within living cells.
Principle: This assay is based on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer phenomenon. The target kinase is expressed in cells as a fusion with NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that binds to the kinase's active site serves as the energy acceptor. When the tracer is bound to the kinase-NanoLuc® fusion, BRET occurs. A test compound that also binds to the kinase's active site will displace the tracer, leading to a decrease in the BRET signal.
General Protocol:
-
Cell Preparation: Cells are transiently transfected with a plasmid encoding the NanoLuc®-kinase fusion protein.
-
Assay Plating: The transfected cells are seeded into multi-well plates.
-
Compound and Tracer Addition: The cells are treated with the test compound at various concentrations, followed by the addition of the NanoBRET™ tracer at a fixed concentration.
-
Signal Detection: After an incubation period to allow for compound entry and binding equilibrium, the NanoBRET™ substrate is added, and the BRET signal (ratio of acceptor emission to donor emission) is measured using a luminometer.
-
Data Analysis: A decrease in the BRET signal with increasing concentrations of the test compound is used to generate a dose-response curve and calculate the IC50 value, representing the compound's apparent intracellular affinity for the target kinase.[6][7][8]
Radioligand Binding Assay (Biochemical Assay)
Radioligand binding assays are a classic and robust method for determining the affinity of a compound for a target protein.
Principle: This assay measures the direct binding of a radiolabeled ligand (e.g., a known inhibitor labeled with ³H or ¹²⁵I) to the target kinase. The affinity of an unlabeled test compound is determined by its ability to compete with and displace the radioligand.
General Protocol:
-
Membrane Preparation: Cell membranes or purified kinase protein are prepared.
-
Reaction Incubation: The membranes or protein are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction is terminated, and the bound radioligand is separated from the free (unbound) radioligand, typically by rapid filtration through a glass fiber filter that traps the membranes/protein.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the test compound. An IC50 value is determined from the resulting competition curve. The Ki (inhibition constant), a true measure of affinity, can then be calculated from the IC50 using the Cheng-Prusoff equation.[9][10][11]
Conclusion
Based on the available data, this compound (GS-4875) is a highly potent and selective inhibitor of MAP3K8. While detailed head-to-head kinome-wide comparisons with other MAP3K8 inhibitors are limited by the public availability of comprehensive data, the existing information suggests that this compound possesses a superior selectivity profile. For researchers investigating the specific roles of MAP3K8, this compound represents a valuable and precise chemical probe. The experimental protocols outlined in this guide provide a foundation for the independent assessment and comparison of kinase inhibitor selectivity.
References
- 1. 4.6. KINOMEscan [bio-protocol.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.in]
- 7. promega.com [promega.com]
- 8. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [dk.promega.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilpisertib in the Landscape of TPL2 Inhibition for TNF-alpha Suppression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The targeted inhibition of Tumor Progression Locus 2 (TPL2) kinase has emerged as a promising therapeutic strategy for a range of inflammatory diseases, primarily due to its critical role in regulating the production of the pro-inflammatory cytokine, Tumor Necrosis Factor-alpha (TNF-α). Tilpisertib (GS-4875), a potent and selective TPL2 inhibitor developed by Gilead Sciences, is at the forefront of this research. This guide provides a comparative overview of this compound and other classes of TPL2 inhibitors, focusing on their efficacy in TNF-α suppression, supported by available experimental data.
The Central Role of TPL2 in TNF-α Production
TPL2, also known as MAP3K8 or Cot, is a serine/threonine kinase that functions as a key downstream effector of Toll-like receptor (TLR) and cytokine receptor signaling. Upon activation by inflammatory stimuli such as lipopolysaccharide (LPS), Interleukin-1 beta (IL-1β), and TNF-α itself, TPL2 activates the MEK-ERK signaling cascade. This pathway is crucial for the post-transcriptional regulation of TNF-α, including the processing and nuclear export of its mRNA. By inhibiting TPL2, compounds like this compound can effectively block this signaling cascade, leading to a significant reduction in TNF-α production.
Comparative Efficacy of TPL2 Inhibitors
While direct head-to-head clinical trial data comparing this compound with other specific TPL2 inhibitors is not yet publicly available, preclinical data provides valuable insights into their relative potencies. The following tables summarize the available data on the inhibitory activity of this compound and other representative TPL2 inhibitors.
| Inhibitor | Chemical Class | Target | In Vitro TPL2 Kinase Inhibition (IC50) | Cell-Based TNF-α Inhibition (EC50) | Reference |
| This compound (GS-4875) | Quinoline derivative | TPL2 | 1.3 nM | 667 ± 124 nM (LPS-stimulated rat model) | [1] |
| Compound 34 | 8-substituted-4-anilino-quinoline-3-carbonitrile | TPL2 | Not Reported | Showed good efficacy in inhibiting TNF-α production in a LPS-stimulated rat inflammation model | [2] |
| Compound 30 | 4-alkylamino-[3][4]naphthyridine-3-carbonitrile | TPL2 | Not Reported | Efficacious in a rat model of LPS-induced TNF-α production | [5] |
Note: IC50 represents the concentration of an inhibitor that is required for 50% inhibition of the target enzyme's activity in vitro. EC50 represents the concentration of a drug that gives a half-maximal response in a cell-based or in vivo assay. Direct comparison of these values should be made with caution due to potential differences in experimental conditions.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the TPL2 signaling pathway leading to TNF-α production and a general workflow for evaluating TPL2 inhibitors.
Caption: TPL2 Signaling Pathway in TNF-α Production.
Caption: Experimental Workflow for TPL2 Inhibitor Evaluation.
Detailed Experimental Protocols
TPL2 Kinase Enzymatic Assay
This assay is designed to measure the direct inhibitory effect of a compound on the enzymatic activity of TPL2.
-
Reagents and Materials:
-
Recombinant human TPL2 enzyme
-
Kinase buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA, 0.01% Brij-35, 1 mM DTT)
-
ATP
-
Substrate (e.g., a synthetic peptide substrate or inactive MEK1)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase buffer.
-
Add the diluted compounds to the wells of a 384-well plate.
-
Add the TPL2 enzyme to the wells and incubate for a specified period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 60 minutes) at room temperature.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
LPS-Stimulated TNF-α Production in Human Whole Blood
This assay assesses the ability of a compound to inhibit TNF-α production in a more physiologically relevant ex vivo system.
-
Reagents and Materials:
-
Freshly drawn human whole blood collected in heparinized tubes.
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds dissolved in DMSO
-
RPMI 1640 medium
-
96-well culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Centrifuge
-
Human TNF-α ELISA kit
-
-
Procedure:
-
Dilute the fresh human whole blood with RPMI 1640 medium (e.g., 1:1 or 1:4 dilution).
-
Add the diluted blood to the wells of a 96-well plate.
-
Add the test compounds at various concentrations to the wells and pre-incubate for a short period (e.g., 30-60 minutes) at 37°C.
-
Stimulate the blood with LPS at a final concentration of 10-100 ng/mL.
-
Incubate the plates for 4-24 hours at 37°C in a 5% CO2 incubator.
-
After incubation, centrifuge the plates to pellet the blood cells.
-
Collect the plasma supernatant.
-
Measure the concentration of TNF-α in the plasma samples using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each compound concentration and determine the IC50 or EC50 value.
-
In Vivo LPS-Induced TNF-α Production in Rats
This in vivo model evaluates the efficacy of a TPL2 inhibitor after oral or parenteral administration.
-
Materials and Methods:
-
Male Lewis or Sprague-Dawley rats
-
Test compound formulated for oral gavage or other route of administration
-
Lipopolysaccharide (LPS) from E. coli
-
Anesthesia
-
Blood collection supplies (e.g., syringes, EDTA tubes)
-
Centrifuge
-
Rat TNF-α ELISA kit
-
-
Procedure:
-
Administer the test compound to the rats at various doses via the chosen route (e.g., oral gavage).
-
After a specified time (e.g., 1-2 hours) to allow for drug absorption, administer a bolus of LPS intravenously or intraperitoneally to induce an inflammatory response.
-
At a predetermined time point post-LPS challenge (e.g., 90 minutes), collect blood samples from the animals.
-
Process the blood samples to obtain plasma.
-
Measure the concentration of TNF-α in the plasma samples using a rat TNF-α ELISA kit.
-
Compare the TNF-α levels in the treated groups to a vehicle-treated control group to determine the percent inhibition and calculate the ED50 (effective dose for 50% inhibition).
-
Conclusion
This compound stands out as a highly potent TPL2 inhibitor with demonstrated efficacy in preclinical models of inflammation. While direct comparative clinical data is awaited, the available information suggests that TPL2 inhibition is a viable and promising strategy for the treatment of TNF-α-driven inflammatory diseases. The quinoline and naphthyridine-based chemical scaffolds have proven to be fruitful starting points for the development of potent TPL2 inhibitors. Further research and clinical evaluation of this compound and other emerging TPL2 inhibitors will be crucial in defining their therapeutic potential and place in the management of inflammatory disorders.
References
- 1. Inhibition of Tpl2 kinase and TNF-alpha production with 1,7-naphthyridine-3-carbonitriles: synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A strategy to minimize reactive metabolite formation: discovery of (S)-4-(1-cyclopropyl-2-methoxyethyl)-6-[6-(difluoromethoxy)-2,5-dimethylpyridin-3-ylamino]-5-oxo-4,5-dihydropyrazine-2-carbonitrile as a potent, orally bioavailable corticotropin-releasing factor-1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential pharmacological behaviour of p38 inhibitors in regulating the LPS-induced TNF-α production in human and rat whole blood in vitro [pubmed.ncbi.nlm.nih.gov]
- 4. Challenge model of TNFα turnover at varying LPS and drug provocations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibitors of tumor progression loci-2 (Tpl2) kinase and tumor necrosis factor alpha (TNF-alpha) production: selectivity and in vivo antiinflammatory activity of novel 8-substituted-4-anilino-6-aminoquinoline-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Tilpisertib: A Comparative Analysis of Its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the kinase selectivity profile of Tilpisertib (GS-4875), a potent and selective inhibitor of the serine/threonine kinase Cot (Cancer Osaka Thyroid), also known as TPL2 or MAP3K8. Understanding the cross-reactivity of a kinase inhibitor is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding further drug development. While specific quantitative kinome-wide screening data for this compound is not publicly available at the time of this publication, this guide will present a framework for interpreting such data, detail the experimental methodologies used to assess kinase selectivity, and illustrate the primary signaling pathway of its intended target.
Data Presentation: Understanding Kinase Selectivity
A key aspect of characterizing a kinase inhibitor is to determine its selectivity across the human kinome. This is typically achieved through broad-panel screening assays, such as KINOMEscan™ or LanthaScreen™, which assess the binding or inhibitory activity of the compound against hundreds of different kinases. The results are often presented in a tabular format, highlighting the primary target and any significant off-target interactions.
While specific data for this compound is not available, Table 1 provides an illustrative example of how such data is typically presented for a selective kinase inhibitor. The table includes metrics such as:
-
% Inhibition @ specified concentration: The percentage by which the kinase activity is reduced at a single, high concentration of the inhibitor (e.g., 1 µM or 10 µM). This provides a first pass at identifying potential off-targets.
-
IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates higher potency.
-
Ki (Inhibition constant): A measure of the binding affinity of the inhibitor to the kinase. A lower Ki value indicates a stronger interaction.
-
Selectivity Score: A calculated value that represents the overall selectivity of the compound. A lower selectivity score generally indicates a more selective inhibitor.
Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical Selective Kinase Inhibitor ("Inhibitor X")
| Kinase Target | % Inhibition @ 1 µM | IC50 (nM) | Ki (nM) | Selectivity Score (S10 @ 1µM) |
| Cot (MAP3K8) | 99 | 5 | 2 | 0.02 |
| Kinase A | 85 | 150 | 75 | |
| Kinase B | 55 | 800 | 400 | |
| Kinase C | 20 | >10,000 | >5,000 | |
| Kinase D | 5 | >10,000 | >5,000 |
Note: The data in this table is for illustrative purposes only and does not represent actual data for this compound.
Experimental Protocols
The assessment of a kinase inhibitor's cross-reactivity profile relies on robust and well-defined experimental protocols. Below are detailed methodologies for two commonly employed assay platforms.
KINOMEscan™ Competition Binding Assay (Illustrative Protocol)
This method quantifies the binding interactions between a test compound and a panel of DNA-tagged kinases.
Principle: An immobilized, active-site directed ligand competes with the test compound for binding to the kinase. The amount of kinase bound to the solid support is measured via quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.
Methodology:
-
Preparation of Reagents:
-
Kinases are expressed as fusions with a unique DNA tag.
-
An active-site directed ligand is immobilized on a solid support (e.g., beads).
-
The test compound (e.g., this compound) is serially diluted to the desired concentrations.
-
-
Binding Reaction:
-
The DNA-tagged kinase, immobilized ligand, and test compound are combined in a multi-well plate.
-
The mixture is incubated to allow the binding competition to reach equilibrium.
-
-
Separation and Quantification:
-
The solid support with the bound kinase is washed to remove unbound components.
-
The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag.
-
-
Data Analysis:
-
The amount of bound kinase in the presence of the test compound is compared to a DMSO control.
-
The results are typically expressed as "% of Control", where a lower percentage indicates stronger binding of the test compound.
-
Dissociation constants (Kd) can be determined from dose-response curves.
-
LanthaScreen™ Eu Kinase Binding Assay (Illustrative Protocol)
This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
Principle: The assay measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase active site by a test compound. Binding of a europium (Eu)-labeled anti-tag antibody to the kinase and the tracer to the active site brings the Eu donor and the fluorescent acceptor into close proximity, resulting in a high FRET signal. The test compound competes with the tracer, leading to a decrease in the FRET signal.[1][2]
Methodology:
-
Reagent Preparation:
-
Prepare a solution containing the kinase of interest fused to an epitope tag (e.g., GST, His).
-
Prepare a solution of a Eu-labeled antibody specific for the epitope tag.
-
Prepare a solution of an Alexa Fluor™ 647-labeled, ATP-competitive kinase tracer.
-
Prepare serial dilutions of the test compound (e.g., this compound).
-
-
Assay Assembly:
-
In a microplate, add the test compound dilutions.
-
Add the kinase and Eu-labeled antibody mixture.
-
Add the fluorescent tracer to initiate the binding reaction.
-
-
Incubation and Detection:
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[2]
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor).
-
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the concentration of the test compound to generate a dose-response curve.
-
Determine the IC50 value from the curve.
-
Mandatory Visualization
Signaling Pathway of Cot/TPL2/MAP3K8
This compound's primary target, Cot/TPL2, is a key upstream regulator of the MEK-ERK signaling cascade.[3] This pathway plays a critical role in inflammation and cell proliferation. The following diagram illustrates the position of Cot/TPL2 in this pathway.
Caption: The Cot/TPL2/MAP3K8 signaling pathway and the point of inhibition by this compound.
Experimental Workflow for Kinase Profiling
The following diagram outlines a typical workflow for assessing the selectivity of a kinase inhibitor.
Caption: A generalized experimental workflow for determining the cross-reactivity profile of a kinase inhibitor.
References
Validating the Anti-inflammatory Effects of Tilpisertib In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo anti-inflammatory effects of Tilpisertib (formerly GS-4875), a novel, selective inhibitor of Tumor Progression Locus 2 (TPL2) kinase. The performance of this compound is evaluated in the context of established anti-inflammatory agents, supported by available preclinical data. This document is intended to provide an objective resource for researchers and professionals in the field of inflammation and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule inhibitor targeting TPL2 (also known as MAP3K8 or COT), a serine/threonine kinase that plays a critical role in the inflammatory response.[1] TPL2 is a key downstream effector of various pro-inflammatory stimuli, including Toll-like receptor (TLR) ligands like lipopolysaccharide (LPS), and cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1β (IL-1β).[2]
Upon activation, TPL2 initiates a signaling cascade that leads to the activation of Mitogen-activated protein kinase kinase (MEK) and subsequently Extracellular signal-regulated kinase (ERK).[3][4] The activation of the TPL2/MEK/ERK pathway is crucial for the production of several key pro-inflammatory cytokines, including TNF-α.[2] By selectively inhibiting TPL2, this compound effectively blocks this signaling cascade, thereby reducing the production of these inflammatory mediators.[2] This targeted approach offers the potential for a more specific anti-inflammatory effect compared to broader-acting agents.
TPL2 Signaling Pathway in Inflammation
The following diagram illustrates the central role of TPL2 in the inflammatory signaling cascade and the point of intervention for this compound.
In Vivo Efficacy of this compound: A Comparative Analysis
Preclinical data on this compound's in vivo efficacy comes from a study utilizing a rat model of lipopolysaccharide (LPS)-induced inflammation. This model is a standard method for evaluating the acute anti-inflammatory potential of novel compounds.
Summary of In Vivo Performance
The available data for this compound is presented below in comparison to other well-established anti-inflammatory drugs, Dexamethasone (a corticosteroid) and Adalimumab (a TNF-α inhibitor). It is important to note that the data for each compound has been compiled from different studies and direct head-to-head comparisons may not be exact due to variations in experimental protocols.
| Drug | Mechanism of Action | Animal Model | Dosing | Key Findings | Reference |
| This compound (GS-4875) | TPL2 Inhibitor | Rat LPS-induced TNF-α | 3, 10, 30, 100 mg/kg (oral) | Dose and exposure-dependent inhibition of LPS-stimulated TNF-α production. The 100 mg/kg dose showed inhibition equivalent to 1 mg/kg dexamethasone. | [2] |
| Dexamethasone | Glucocorticoid Receptor Agonist | Rat LPS-induced TNF-α | 1 mg/kg | Significantly attenuated the LPS-evoked rise in plasma TNF-α. | [2] |
| Adalimumab | TNF-α Monoclonal Antibody | Rat LPS-induced Myocardial Injury | 10 mg/kg/day (i.p.) for 2 days | Significantly reduced circulating TNF-α and IL-6 levels in response to LPS administration. | [5] |
Experimental Protocols
To provide a comprehensive understanding of the preclinical validation process, detailed methodologies for key experiments are outlined below.
Lipopolysaccharide (LPS)-Induced Inflammation in Rats
This model is widely used to assess the in vivo activity of anti-inflammatory agents by mimicking the acute inflammatory response to a bacterial endotoxin.
Objective: To evaluate the ability of a test compound to inhibit the production of pro-inflammatory cytokines, primarily TNF-α, following a systemic challenge with LPS.
Materials:
-
Male Lewis rats (or other appropriate strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Test compound (e.g., this compound)
-
Vehicle control
-
Positive control (e.g., Dexamethasone)
-
Anesthetic agents
-
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
-
ELISA kits for TNF-α quantification
Procedure:
-
Animal Acclimatization: Rats are acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Dosing:
-
LPS Challenge: Two hours after the administration of the test compound or controls, rats are challenged with an intravenous (IV) injection of LPS (e.g., 0.01 mg/kg).[2]
-
Blood Sampling: Blood samples are collected at multiple time points (e.g., 0, 1, 2, 3, 4, and 5 hours) post-LPS challenge.[2]
-
Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored at -80°C until analysis.
-
Cytokine Analysis: Plasma concentrations of TNF-α are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The percentage of inhibition of TNF-α production by the test compound is calculated relative to the vehicle control group. Dose-response curves can be generated to determine the EC50.
Experimental Workflow
The following diagram outlines the general workflow for the in vivo evaluation of an anti-inflammatory compound in an LPS-challenge model.
Conclusion
The available preclinical data indicates that this compound is a potent and selective inhibitor of TPL2 kinase with demonstrated in vivo anti-inflammatory activity in a rat model of LPS-induced inflammation. Its ability to inhibit TNF-α production in a dose-dependent manner, with efficacy comparable to the corticosteroid dexamethasone at higher doses, underscores its potential as a therapeutic agent for inflammatory diseases.
While direct comparative studies with other classes of anti-inflammatory drugs, such as TNF-α inhibitors, are not yet publicly available, the targeted mechanism of action of this compound offers a distinct approach to modulating the inflammatory response. Further research and clinical trial data will be crucial in fully elucidating the comparative efficacy and safety profile of this compound in the treatment of inflammatory conditions. The information presented in this guide provides a foundational understanding of the preclinical validation of this compound's anti-inflammatory effects for the scientific and drug development community.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Tumor progression locus 2 (TPL2) in tumor-promoting Inflammation, Tumorigenesis and Tumor Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Tilpisertib and GDC-0152 for Researchers
This guide provides a detailed comparative analysis of two distinct investigational small molecules, Tilpisertib and GDC-0152, for researchers, scientists, and drug development professionals. While both are orally administered compounds that have been subject to clinical investigation, they possess fundamentally different mechanisms of action and are being developed for disparate therapeutic areas. This analysis will objectively compare their pharmacological profiles, signaling pathways, and available research data.
Overview and Core Properties
This compound and GDC-0152 are at different stages of development and target distinct molecular pathways. GDC-0152 is a well-characterized pan-Inhibitor of Apoptosis (IAP) protein antagonist that was investigated for cancer therapy. This compound, on the other hand, is a MAP3K8 (TPL2) protein inhibitor currently in clinical trials for inflammatory bowel disease.
| Feature | This compound (GS-5290) | GDC-0152 |
| Target | Mitogen-activated protein kinase kinase kinase 8 (MAP3K8), also known as Tumor Progression Locus 2 (TPL2)[1][2][3] | Inhibitor of Apoptosis Proteins (IAPs), including XIAP, cIAP1, cIAP2, and ML-IAP[4][5][6][7] |
| Mechanism of Action | Serine/threonine kinase inhibitor that modulates inflammatory signaling pathways downstream of TPL2[3][8][9] | Binds to the BIR domains of IAP proteins, mimicking the endogenous pro-apoptotic protein Smac/DIABLO, thereby promoting apoptosis[4][10][11] |
| Therapeutic Area | Inflammatory Bowel Disease (Ulcerative Colitis)[12][13][14][15] | Oncology (Solid Tumors and Lymphomas)[6][16][17] |
| Development Status | Phase II clinical trials for Ulcerative Colitis[1][2][13] | Phase I clinical trial was terminated for reasons unrelated to safety or efficacy[6][16] |
| Administration | Oral[1] | Oral[4][18][19] |
Signaling Pathways and Mechanism of Action
The signaling pathways targeted by this compound and GDC-0152 are fundamentally different, reflecting their distinct therapeutic applications.
This compound Signaling Pathway
This compound inhibits TPL2 (MAP3K8), a key serine/threonine kinase in the Toll-like receptor (TLR) and tumor necrosis factor-alpha (TNF-α) signaling pathways. TPL2 is an upstream regulator of the MEK-ERK pathway, and its inhibition is expected to reduce the production of pro-inflammatory cytokines like TNF-α.[3][20]
GDC-0152 Signaling Pathway
GDC-0152 acts as a Smac mimetic to antagonize IAP proteins. IAPs, such as XIAP, cIAP1, and cIAP2, are frequently overexpressed in cancer cells and function to block apoptosis by inhibiting caspases. By binding to IAPs, GDC-0152 relieves this inhibition, leading to caspase activation and programmed cell death.[4][10][11][21] GDC-0152 also induces the degradation of cIAP1 and cIAP2, which can lead to the activation of the non-canonical NF-κB pathway and TNF-α production, further promoting apoptosis in an autocrine or paracrine manner.[22][23]
Preclinical and Clinical Data
This compound
Publicly available preclinical data for this compound is limited. Its development is primarily documented through its ongoing clinical trials for ulcerative colitis.[12][13][14][15][24]
-
Phase II Clinical Trial (NCT06029972): This study is a double-blind, randomized, placebo-controlled trial evaluating the efficacy and safety of this compound fosmecarbil in participants with moderately to severely active ulcerative colitis. The primary objective is to assess the clinical response at week 12.[13][14]
GDC-0152
GDC-0152 has a more extensive public record of preclinical and early clinical data due to its initial development as a cancer therapeutic.
Preclinical Data Summary
| Cell Line | Assay Type | Key Findings | Reference |
| MDA-MB-231 (Breast Cancer) | Cell Viability | Dose-dependent decrease in cell viability. No effect on normal human mammary epithelial cells (HMEC).[5][10] | [5][10] |
| MDA-MB-231 (Breast Cancer) | Caspase Activation | Dose- and time-dependent activation of caspases 3 and 7.[4][10] | [4][10] |
| A2058 (Melanoma) | cIAP1 Degradation | Induced rapid degradation of cIAP1 at concentrations as low as 10 nM.[5][10] | [5][10] |
| K562 and HL60 (Leukemia) | Apoptosis and Signaling | Inhibited proliferation, induced intrinsic apoptosis, and inhibited the PI3K/Akt signaling pathway.[21] | [21] |
| Glioblastoma Cell Lines | IAP Downregulation | Downregulated cIAP1, cIAP2, XIAP, and ML-IAP.[6] | [6] |
| Osteosarcoma Cell Lines | Tumor Growth Inhibition | Suppressed tumor growth in vivo.[25] | [25] |
In Vivo Xenograft Models
-
MDA-MB-231 Breast Cancer Xenograft: Oral administration of GDC-0152 significantly inhibited tumor growth in a dose-dependent manner.[4][18][19]
-
Osteosarcoma Xenograft: Treatment with GDC-0152 suppressed the growth of implanted osteosarcomas in mice.[25]
-
Glioblastoma Xenograft: In vivo studies showed that GDC-0152 postponed tumor development and increased survival in mice with orthotopically xenografted glioblastoma cells.[16]
Clinical Data
A Phase I clinical trial (NCT00977067) was conducted to evaluate the safety and pharmacokinetics of GDC-0152 in patients with advanced solid tumors. The trial was terminated for reasons unrelated to patient safety or anti-cancer activity.[6][16] Human pharmacokinetic data from this trial showed linear pharmacokinetics over the tested dose range.[4][18][19]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are summaries of methodologies used in key studies of GDC-0152.
IAP Binding Affinity Assay
-
Methodology: Fluorescence polarization-based competition assay.
-
Protocol: IAP protein constructs were added to wells containing serial dilutions of GDC-0152 and a fluorescently labeled peptide probe. After a 30-minute incubation, fluorescence polarization was measured. IC50 values were determined by fitting the data to a 4-parameter equation, and Ki values were calculated from the IC50 values.[10]
-
Binding Affinities (Ki):
Cell Viability Assay
-
Methodology: CellTiter-Glo Luminescent Cell Viability Assay.
-
Protocol: MDA-MB-231 breast cancer cells and normal human mammary epithelial cells (HMECs) were treated with varying concentrations of GDC-0152. Cell viability was assessed after 72 hours of treatment by measuring ATP levels, which correlate with the number of viable cells.[10]
Caspase Activation Assay
-
Methodology: Measurement of caspase-3 and -7 activity.
-
Protocol: MDA-MB-231 cells were treated with GDC-0152. At various time points, cell lysates were collected, and caspase-3/7 activity was measured using a luminescent substrate.[4]
In Vivo Tumor Xenograft Study Workflow
References
- 1. This compound fosmecarbil by Gilead Sciences for Ulcerative Colitis: Likelihood of Approval [pharmaceutical-technology.com]
- 2. This compound Fosmecarbil - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. mdpi.com [mdpi.com]
- 7. apexbt.com [apexbt.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound fosmecarbil - Gilead Sciences - AdisInsight [adisinsight.springer.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. clinicaltrials.eu [clinicaltrials.eu]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]
- 15. UCSF Inflammatory Bowel Disease Trial → this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis [clinicaltrials.ucsf.edu]
- 16. Future Therapeutic Directions for Smac-Mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. TLR4 Signaling Pathway Modulators as Potential Therapeutics in Inflammation and Sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. GDC-0152 induces apoptosis through down-regulation of IAPs in human leukemia cells and inhibition of PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Study of this compound Fosmecarbil in Participants With Moderately to Severely Active Ulcerative Colitis (PALEKONA) | Clinical Trials | medthority.com [medthority.com]
- 25. Smac mimetics LCL161 and GDC-0152 inhibit osteosarcoma growth and metastasis in mice - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tilpisertib's On-Target Effects: A Comparative Guide to siRNA Knockdown and Alternative Methods
A comprehensive guide for researchers, scientists, and drug development professionals on confirming the on-target effects of Tilpisertib, a TPL2 kinase inhibitor, using siRNA knockdown and other advanced techniques.
This compound (GS-4875) is a potent and selective small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot.[1] TPL2 is a serine/threonine kinase that plays a crucial role in inflammatory signaling. It is a key upstream regulator of the MEK-ERK pathway, and its activation leads to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα), Interleukin-1 beta (IL-1β), and IL-6.[2][3][4] By inhibiting TPL2, this compound is being investigated as a therapeutic agent for inflammatory conditions like ulcerative colitis.
Confirming that a drug candidate like this compound exerts its therapeutic effect by modulating its intended target is a critical step in drug development. This guide provides a comparative overview of using siRNA (small interfering RNA) knockdown to validate the on-target effects of this compound and presents alternative methodologies that offer complementary insights.
Confirming On-Target Effects with siRNA Knockdown
The core principle behind using siRNA to validate a drug's target is to compare the phenotypic effects of the drug with the effects of specifically silencing the target gene. If the cellular outcomes are similar, it provides strong evidence that the drug acts through that target. For this compound, this involves comparing its effects to those of TPL2-specific siRNA.
Experimental Data Summary
The following table summarizes the expected quantitative outcomes from treating relevant cells (e.g., human monocytes or macrophages) with this compound versus TPL2 siRNA.
| Parameter | Effect of this compound Treatment | Effect of TPL2 siRNA Knockdown | Rationale |
| TPL2 Protein Levels | No direct effect | ≥80% reduction | siRNA specifically degrades TPL2 mRNA, leading to reduced protein expression. |
| p-MEK / p-ERK Levels | Dose-dependent decrease | Significant decrease | TPL2 is a direct upstream activator of the MEK-ERK pathway.[2] |
| Pro-inflammatory Cytokine Production (TNFα, IL-6, IL-1β) | Dose-dependent decrease | Significant decrease | TPL2 signaling is essential for the production of these key inflammatory cytokines.[4] |
Data compiled from multiple sources indicating the expected outcomes.
Experimental Protocol: TPL2 siRNA Knockdown and Western Blot Analysis
This protocol outlines the general steps for transfecting cells with TPL2 siRNA and subsequently analyzing protein levels via Western blot.
1. Cell Culture and Seeding:
-
Culture human monocytic cells (e.g., THP-1) or primary human monocytes in appropriate media.
-
Seed cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
2. siRNA Transfection:
-
Prepare two sets of transfection complexes: one with a non-targeting control siRNA and another with a validated TPL2-specific siRNA.
-
Dilute the siRNA in serum-free media.
-
In a separate tube, dilute a suitable transfection reagent (e.g., a lipid-based reagent) in serum-free media.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-20 minutes to allow complex formation.
-
Add the transfection complexes dropwise to the cells.
-
Incubate the cells for 24-72 hours.
3. Cell Lysis:
-
After incubation, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble protein.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
5. Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against TPL2, phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the TPL2 and p-ERK signals to the total ERK and/or loading control signals.
-
Compare the protein levels in TPL2 siRNA-treated cells to the non-targeting control to determine the knockdown efficiency.
Alternative Methods for On-Target Validation
While siRNA is a powerful tool, a multi-faceted approach provides more robust target validation. The following methods offer alternative or complementary ways to confirm that this compound directly engages TPL2.
| Method | Principle | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Measures the change in thermal stability of a protein upon ligand binding.[5] | Label-free; confirms direct target engagement in a cellular context. | Requires a specific antibody for detection; may not be suitable for all proteins. |
| Kinobeads Profiling | Uses immobilized, broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome. | Provides a broad selectivity profile; identifies potential off-targets. | May not capture all kinases; not suitable for allosteric inhibitors. |
| Gatekeeper Mutant Analysis | A mutation in the kinase's ATP-binding pocket ("gatekeeper" residue) can confer resistance to an inhibitor.[6] | Provides strong genetic evidence of on-target activity. | Requires generation and expression of a mutant protein; may alter kinase activity. |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
This protocol provides a general workflow for performing a CETSA experiment to assess this compound's engagement with TPL2.
1. Cell Treatment:
-
Culture cells and treat with either this compound at various concentrations or a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for drug uptake and target binding.
2. Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C) for a set time (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.
3. Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Centrifuge the lysates at high speed to separate the soluble protein fraction from the precipitated, denatured proteins.
4. Protein Detection:
-
Analyze the soluble fractions by Western blot using an antibody specific for TPL2.
5. Data Analysis:
-
Plot the amount of soluble TPL2 as a function of temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target stabilization and therefore, direct engagement.
Experimental Protocol: Kinobeads Profiling
This protocol outlines the general steps for assessing the selectivity of this compound using a kinobeads approach.
1. Lysate Preparation:
-
Prepare a cell lysate from a relevant cell line that expresses a broad range of kinases.
2. Competitive Binding:
-
Incubate aliquots of the lysate with increasing concentrations of this compound or a vehicle control.
3. Kinase Enrichment:
-
Add kinobeads (sepharose beads with immobilized broad-spectrum kinase inhibitors) to the lysates and incubate to allow for the binding of kinases that are not inhibited by this compound.
4. Elution and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound kinases and digest them into peptides with trypsin.
5. Mass Spectrometry Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
6. Data Analysis:
-
Identify and quantify the kinases that were pulled down in each condition.
-
For each kinase, plot the amount bound to the beads as a function of this compound concentration.
-
This will generate dose-response curves and allow for the determination of binding affinities (e.g., IC50 values) for TPL2 and any potential off-target kinases.
Experimental Protocol: Gatekeeper Mutant Analysis
This protocol describes the general workflow for using a gatekeeper mutant to validate this compound's on-target activity.
1. Identification of the Gatekeeper Residue:
-
Through sequence alignment with other kinases, identify the gatekeeper residue in TPL2.
2. Generation of the Mutant:
-
Use site-directed mutagenesis to create a version of TPL2 where the gatekeeper residue is mutated to a bulkier amino acid (e.g., methionine or leucine).
3. Cellular Assays:
-
Express either wild-type TPL2 or the gatekeeper mutant in a suitable cell line.
-
Treat the cells with a range of concentrations of this compound.
-
Assess the downstream effects, such as p-ERK levels or cytokine production.
4. Data Analysis:
-
Compare the dose-response curves for this compound in cells expressing wild-type TPL2 versus the gatekeeper mutant.
-
A significant rightward shift in the dose-response curve for the mutant-expressing cells would indicate that the mutation confers resistance to this compound, providing strong evidence that the drug's primary target is TPL2.
Visualizing the Concepts
To further clarify the experimental designs and signaling pathways, the following diagrams are provided.
Caption: TPL2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for siRNA-mediated Knockdown of TPL2.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Regulation and function of TPL-2, an IκB kinase-regulated MAP kinase kinase kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tumor Progression Locus 2 (Tpl2) Kinase as a Novel Therapeutic Target for Cancer: Double-Sided Effects of Tpl2 on Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are TPL2 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. How a Kinase Inhibitor Withstands Gatekeeper Residue Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of Tilpisertib in Primary Cell Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Tilpisertib (GS-4875), a potent and selective inhibitor of Tumor Progression Locus 2 (TPL2), also known as MAP3K8 or Cot. TPL2 is a key serine/threonine kinase that regulates inflammatory responses, making it a compelling target for autoimmune and inflammatory diseases. This document summarizes the performance of this compound in primary cell assays, comparing it with other known TPL2 inhibitors and providing detailed experimental methodologies to aid in the design and interpretation of future studies.
Executive Summary
This compound has demonstrated high potency and selectivity for TPL2 in biochemical assays. In primary human cell-based assays, it effectively suppresses the production of key pro-inflammatory cytokines by specifically targeting the TPL2-MEK-ERK signaling pathway. This guide presents available data on this compound and comparator compounds, highlighting its specificity profile. While direct head-to-head comparisons in the same primary cell assays are limited in publicly available literature, this guide collates existing data to provide a valuable resource for researchers in the field.
Comparative Analysis of TPL2 Inhibitors
The following table summarizes the inhibitory activities of this compound and other TPL2 inhibitors. It is important to note that the data has been compiled from various sources, and direct comparisons should be made with caution due to potential differences in experimental conditions.
| Inhibitor | Target | Assay Type | IC50/EC50 | Primary Cell Type | Downstream Effect | Reference |
| This compound (GS-4875) | TPL2 (MAP3K8) | Biochemical | 1.3 nM | N/A | Direct enzyme inhibition | [1] |
| TPL2 (MAP3K8) | Primary Cell | EC50: 667 nM (rat) | Rat whole blood | Inhibition of LPS-stimulated TNFα production | [1] | |
| TPL2 (MAP3K8) | Primary Cell | Qualitative | Primary Human Monocytes | Inhibition of LPS- and TNFα-stimulated phosphorylation of TPL2, MEK, and ERK | [1] | |
| TPL2 (MAP3K8) | Primary Cell | Qualitative | Primary Human Monocytes & Monocyte-derived Dendritic Cells | Inhibition of RNA production and secretion of TNFα, IL-1β, IL-6, and IL-8 | ||
| Tpl2 Kinase Inhibitor 1 | TPL2 (MAP3K8) | Biochemical | 50 nM | N/A | Direct enzyme inhibition | [2] |
| TPL2 (MAP3K8) | Primary Cell | IC50: 0.7 µM | Primary Human Monocytes | Inhibition of LPS-induced TNFα production | [2] | |
| TPL2 (MAP3K8) | Primary Cell | IC50: 8.5 µM | Human Whole Blood | Inhibition of LPS-induced TNFα production | [2] | |
| Compound 34 | TPL2 (MAP3K8) | Primary Cell | Potent (specific IC50 not provided) | Human Whole Blood | Inhibition of LPS-stimulated TNFα production | [3] |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) are measures of a drug's potency. A lower value indicates higher potency. N/A: Not Applicable.
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach for assessing inhibitor specificity, the following diagrams have been generated.
Experimental Protocols
This section provides a detailed methodology for a primary human monocyte assay to assess the specificity and potency of TPL2 inhibitors.
Objective
To determine the IC50 values of this compound and comparator compounds for the inhibition of TNFα production in Lipopolysaccharide (LPS)-stimulated primary human monocytes.
Materials
-
Biologicals:
-
Fresh human peripheral blood from healthy donors
-
Ficoll-Paque PLUS (or similar density gradient medium)
-
CD14 MicroBeads (or other monocyte isolation kit)
-
-
Reagents:
-
RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound (GS-4875) and comparator TPL2 inhibitors
-
Dimethyl sulfoxide (DMSO) for compound dilution
-
Human TNFα ELISA kit
-
-
Equipment:
-
Laminar flow hood
-
Centrifuge
-
Incubator (37°C, 5% CO2)
-
96-well cell culture plates
-
Microplate reader
-
Methods
-
Isolation of Primary Human Monocytes:
-
Dilute fresh human peripheral blood 1:1 with sterile Phosphate Buffered Saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer and collect the peripheral blood mononuclear cell (PBMC) layer at the plasma-Ficoll interface.
-
Wash the PBMCs twice with PBS.
-
Isolate CD14+ monocytes from the PBMC population using a positive selection method with CD14 MicroBeads according to the manufacturer's protocol.
-
Resuspend the purified monocytes in complete RPMI 1640 medium and determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Cell Plating and Inhibitor Treatment:
-
Seed the purified monocytes in a 96-well plate at a density of 1 x 10^5 cells/well in 100 µL of complete RPMI 1640 medium.
-
Allow the cells to adhere for 1-2 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound and comparator inhibitors in complete RPMI 1640 medium. The final DMSO concentration should be kept below 0.1%.
-
Add 50 µL of the inhibitor dilutions to the appropriate wells. Include a vehicle control (DMSO only) and a no-treatment control.
-
Pre-incubate the cells with the inhibitors for 1 hour at 37°C, 5% CO2.
-
-
LPS Stimulation and Cytokine Measurement:
-
Prepare a stock solution of LPS in sterile PBS.
-
Add 50 µL of LPS solution to each well to a final concentration of 10 ng/mL. Add 50 µL of medium to the unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C, 5% CO2.
-
After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the cell culture supernatants for cytokine analysis.
-
Measure the concentration of TNFα in the supernatants using a human TNFα ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve for the TNFα ELISA.
-
Calculate the concentration of TNFα in each sample.
-
Normalize the TNFα concentrations to the vehicle-treated, LPS-stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each inhibitor by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
-
Conclusion
This compound is a highly potent and selective inhibitor of TPL2. In primary human monocytes, it effectively downregulates the production of key pro-inflammatory cytokines by specifically targeting the TPL2-MEK-ERK signaling pathway. The provided data and protocols offer a framework for researchers to further investigate the specificity and therapeutic potential of this compound and other TPL2 inhibitors in relevant primary cell models. Future studies performing direct, side-by-side comparisons of these inhibitors under standardized conditions will be invaluable for a more definitive assessment of their relative specificities and potencies.
References
- 1. GS-4875, a First-in-Class TPL2 Inhibitor Suppresses MEK-ERK Inflammatory Signaling and Proinflammatory Cytokine Production in Primary Human Monocytes - ACR Meeting Abstracts [acrabstracts.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective inhibitors of tumor progression loci-2 (Tpl2) kinase with potent inhibition of TNF-alpha production in human whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Tilpisertib: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the proper disposal procedures for Tilpisertib, a serine/threonine kinase inhibitor. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to mitigate environmental contamination. The information is intended for researchers, scientists, and drug development professionals who handle this compound.
Hazard Identification and Safety Precautions
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. Therefore, it is imperative to handle this compound and its waste with care, utilizing appropriate personal protective equipment (PPE) and following established laboratory safety protocols.
Key Hazard Information
| Hazard Classification | Description | Precautionary Statement |
| Acute Oral Toxicity | Harmful if swallowed. | P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |
| Acute Aquatic Toxicity | Very toxic to aquatic life. | P273: Avoid release to the environment. |
| Chronic Aquatic Toxicity | Very toxic to aquatic life with long lasting effects. | P391: Collect spillage. |
Core Disposal Principle: Professional Waste Management
The primary and mandated method for the disposal of this compound and any materials contaminated with it is through an approved hazardous waste disposal facility. Do not dispose of this compound down the drain or in regular solid waste. The Safety Data Sheet (SDS) for this compound fosmecarbil explicitly states:
P501: Dispose of contents/container to an approved waste disposal plant. [1]
Due to its toxicity to aquatic organisms, preventing its entry into the environment is of paramount importance.
Step-by-Step Laboratory Waste Handling Protocol
While final disposal must be carried out by a licensed service, proper handling and segregation of this compound waste within the laboratory are crucial first steps. The following protocol outlines the recommended procedure leading up to professional disposal.
Experimental Workflow for this compound Waste Management
Caption: This workflow outlines the essential steps for the safe handling and disposal of this compound waste within a laboratory setting.
Detailed Steps:
-
Segregation at the Source:
-
Immediately upon generation, segregate all this compound waste from non-hazardous waste.
-
Solid Waste: This includes, but is not limited to, contaminated personal protective equipment (gloves, lab coats), plasticware (pipette tips, tubes), and any paper or other materials that have come into contact with this compound. Place these items in a clearly labeled, durable, and sealable plastic bag or container designated for "this compound Solid Waste."
-
Liquid Waste: This includes unused solutions, solvents used to rinse contaminated glassware, and any other liquid containing this compound. Collect liquid waste in a dedicated, leak-proof, and chemically compatible container (e.g., a glass or polyethylene bottle with a secure screw cap). The container must be clearly labeled as "Hazardous Waste: this compound."
-
Sharps: Any needles, syringes, or other sharps contaminated with this compound should be disposed of in a designated sharps container that is also labeled as containing this compound waste.
-
-
Container Labeling:
-
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The primary hazards (e.g., "Toxic," "Harmful if Swallowed," "Aquatic Toxin")
-
The date the waste was first added to the container.
-
The laboratory and contact information.
-
-
-
Waste Storage:
-
Store waste containers in a designated, secure, and well-ventilated area away from general laboratory traffic.
-
Ensure that liquid waste containers are stored in secondary containment to prevent spills.
-
Do not overfill waste containers. Leave adequate headspace (at least 10%) to allow for expansion of contents.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the this compound waste.
-
Provide the disposal service with an accurate description of the waste, including its composition and volume.
-
Complete all required waste manifests and other documentation as instructed by your EHS department or the disposal contractor.
-
This compound's Mechanism of Action: Inhibition of the MAP3K8 Signaling Pathway
This compound is an inhibitor of the MAP3K8 (also known as TPL2 or COT) protein, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway plays a crucial role in inflammatory responses. By inhibiting MAP3K8, this compound can modulate downstream signaling and is being investigated for the treatment of inflammatory conditions such as ulcerative colitis.
MAP3K8 Signaling Pathway
Caption: This diagram illustrates the role of MAP3K8 in the MAPK signaling cascade and the point of inhibition by this compound.
By providing this comprehensive guidance, we aim to foster a culture of safety and environmental responsibility in the handling and disposal of this compound. Your diligence in following these procedures is essential for the protection of yourself, your colleagues, and the environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
